molecular formula C8H15NO B12282116 4-Amino-4-ethylcyclohexan-1-one

4-Amino-4-ethylcyclohexan-1-one

Cat. No.: B12282116
M. Wt: 141.21 g/mol
InChI Key: PNGRBKLMWYOLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4-ethylcyclohexan-1-one (CAS 1262484-70-7) is a synthetic organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This amino-ketone features a cyclohexanone ring substituted with an amino group and an ethyl group at the 4-position. As a functionalized cyclohexanone, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Cyclohexanone derivatives are valuable intermediates in the synthesis of more complex molecules and are frequently explored in various scientific fields . Researchers may utilize this compound in the development of novel pharmaceutical candidates, particularly as a scaffold for creating ligands with potential biological activity. Its structure suggests potential for use in creating modulators for central nervous system targets, given that related arylcyclohexylamine derivatives are known for their activity as NMDA receptor antagonists . This product is intended for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic use. Proper safety protocols should be followed during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-amino-4-ethylcyclohexan-1-one

InChI

InChI=1S/C8H15NO/c1-2-8(9)5-3-7(10)4-6-8/h2-6,9H2,1H3

InChI Key

PNGRBKLMWYOLJM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)CC1)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Amino-4-ethylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a proposed synthetic pathway for 4-Amino-4-ethylcyclohexan-1-one, a novel cyclohexanone derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct synthetic routes in the current literature, this guide outlines a plausible multi-step synthesis based on established chemical transformations for analogous compounds. The proposed pathway is designed to be robust and adaptable, providing a strong foundation for further research and process optimization.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from the commercially available 1,4-cyclohexanedione monoethylene ketal. This strategy involves the introduction of the amino group, followed by the ethyl group, and subsequent deprotection and oxidation to yield the target compound.

Synthetic Pathway A 1,4-Cyclohexanedione monoethylene ketal B 4-Amino-1,4-cyclohexanedione ethylene ketal A->B Reductive Amination C 4-Amino-4-ethylcyclohexan-1-ol ethylene ketal B->C Grignard Reaction (EtMgBr) D This compound C->D Deprotection & Oxidation

Figure 1: Proposed synthetic route for this compound.

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the synthesis. These protocols are adapted from established methodologies for similar transformations.

Step 1: Synthesis of 4-Amino-1,4-cyclohexanedione ethylene ketal

This step involves the reductive amination of 1,4-cyclohexanedione monoethylene ketal. This method is analogous to the synthesis of other aminocyclohexane derivatives.[1]

Methodology:

  • To a solution of 1,4-cyclohexanedione monoethylene ketal in methanol, add ammonium formate and 10% Palladium on carbon (Pd/C).

  • Stir the reaction mixture under a hydrogen atmosphere (or use a hydrogen transfer agent like ammonium formate) at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-Amino-1,4-cyclohexanedione ethylene ketal.

Quantitative Data (Hypothetical):

ReagentMolecular Weight ( g/mol )Moles (mol)Mass/Volume
1,4-Cyclohexanedione monoethylene ketal156.181.0156.18 g
Ammonium Formate63.066.0378.36 g
10% Pd/C--1.56 g (1% w/w)
Methanol--1.5 L
Expected Yield 157.21 ~0.8 ~125 g
Step 2: Synthesis of 4-Amino-4-ethylcyclohexan-1-ol ethylene ketal

The second step involves the addition of an ethyl group to the ketone functionality using a Grignard reagent. The amino group should be protected, for instance with a Boc group, prior to this step to avoid side reactions. The following protocol assumes a preceding Boc-protection step.

Methodology:

  • Prepare a solution of ethylmagnesium bromide (EtMgBr) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the solution of N-Boc-4-amino-1,4-cyclohexanedione ethylene ketal in anhydrous THF to 0 °C in an ice bath.

  • Slowly add the Grignard reagent to the solution of the ketal with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude alcohol can be used in the next step without further purification or purified by column chromatography.

Quantitative Data (Hypothetical):

ReagentMolecular Weight ( g/mol )Moles (mol)Mass/Volume
N-Boc-4-amino-1,4-cyclohexanedione ketal257.321.0257.32 g
Ethylmagnesium Bromide (3.0 M in ether)131.241.2400 mL
Anhydrous THF--2.5 L
Expected Yield 287.39 ~0.85 ~244 g
Step 3: Synthesis of this compound

The final step involves the deprotection of the ketal and the Boc-protecting group, followed by the oxidation of the secondary alcohol to a ketone. A one-pot procedure using an acidic medium for deprotection and a subsequent oxidation is proposed.

Methodology:

  • Dissolve the crude 4-amino-4-ethylcyclohexan-1-ol ethylene ketal (with the Boc-protected amine) in a mixture of acetone and hydrochloric acid.

  • Stir the solution at room temperature for 4-6 hours to effect the deprotection of both the ketal and the Boc group.

  • Cool the reaction mixture to 0 °C and add a solution of Jones reagent (chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

  • Stir the reaction for an additional 1-2 hours at 0 °C.

  • Quench the excess oxidant by adding isopropanol.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or crystallization to obtain this compound.

Quantitative Data (Hypothetical):

ReagentMolecular Weight ( g/mol )Moles (mol)Mass/Volume
4-Amino-4-ethylcyclohexan-1-ol143.231.0143.23 g
Jones Reagent (2.67 M)-~1.2~450 mL
Acetone--2.0 L
Expected Yield 141.21 ~0.7 ~99 g

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthetic process, from starting materials to the final product, including key intermediate stages.

Experimental Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection & Oxidation Start 1,4-Cyclohexanedione monoethylene ketal Reaction1 Reductive Amination (NH4OAc, Pd/C, H2) Start->Reaction1 Intermediate1 4-Amino-1,4-cyclohexanedione ethylene ketal Reaction1->Intermediate1 BocProtection Boc Protection Intermediate1->BocProtection Reaction2 Grignard Reaction (EtMgBr) BocProtection->Reaction2 Intermediate2 4-Amino-4-ethylcyclohexan-1-ol ethylene ketal (Boc-protected) Reaction2->Intermediate2 Reaction3 Acidic Deprotection (HCl) Intermediate2->Reaction3 Reaction4 Oxidation (Jones Reagent) Reaction3->Reaction4 FinalProduct This compound Reaction4->FinalProduct

Figure 2: Logical workflow of the synthetic process.

Conclusion

This technical guide presents a viable and detailed synthetic route for this compound. While this specific molecule is not extensively described in the current scientific literature, the proposed pathway is based on well-established and reliable chemical reactions. The provided experimental protocols and quantitative data serve as a solid starting point for researchers in the fields of organic synthesis and drug discovery. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity of the final compound. This work is intended to facilitate the synthesis and subsequent investigation of this and other novel substituted cyclohexanone derivatives.

References

Technical Guide: Synthesis and Spectroscopic Characterization of 4-Amino-4-ethylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and detailed spectroscopic characterization of the novel compound 4-Amino-4-ethylcyclohexan-1-one. Due to the absence of publicly available experimental data for this specific molecule, this document provides a comprehensive, proposed synthetic protocol based on the well-established Strecker synthesis, followed by an in-depth prediction of its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related substituted aminocyclohexanone compounds, which are valuable scaffolds in medicinal chemistry and drug development.

Introduction

Substituted aminocyclohexanones are important building blocks in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. The presence of both a ketone and an amino group on a cyclohexane ring offers multiple points for chemical modification, making them versatile intermediates. This guide focuses on the specific, yet uncharacterized, molecule this compound. We propose a robust synthetic pathway and provide a detailed predictive analysis of its spectroscopic properties to facilitate its future synthesis and identification.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a modified Strecker synthesis. This well-established reaction involves the one-pot, three-component condensation of a ketone, an amine source (ammonia), and a cyanide source. The resulting α-aminonitrile can then be hydrolyzed to the desired α-amino ketone.

Experimental Protocol: Strecker Synthesis

This protocol is adapted from established procedures for the Strecker synthesis on cyclic ketones.

Materials:

  • 4-Ethylcyclohexanone

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Iminium Ion Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylcyclohexanone (1.0 eq) and ammonium chloride (1.2 eq) in a 1:1 mixture of methanol and water. Stir the solution at room temperature for 30 minutes to facilitate the formation of the corresponding iminium ion.

  • Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of sodium cyanide (1.2 eq) in water, ensuring the temperature does not exceed 5 °C. Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12 hours.

  • Formation of α-Aminonitrile: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the intermediate α-aminonitrile, 4-amino-4-ethyl-1-cyanocyclohexane, is formed.

  • Work-up and Extraction: Quench the reaction by adding water and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Hydrolysis to the Ketone: Concentrate the dried organic phase under reduced pressure to obtain the crude α-aminonitrile. To the crude product, add a 2M aqueous solution of hydrochloric acid and reflux the mixture for 4 hours. This step hydrolyzes the nitrile to a carboxylic acid, which will subsequently decarboxylate upon heating in acidic conditions to yield the desired ketone.

  • Purification: Cool the reaction mixture and neutralize with a 2M sodium hydroxide solution until a pH of ~9-10 is reached. Extract the product with diethyl ether, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the starting material, 4-ethylcyclohexanone, and known chemical shift and absorption frequency values for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.50 - 2.20m4HH₂-C2 , H₂-C6
~ 1.90 - 1.60m4HH₂-C3 , H₂-C5
~ 1.50s (broad)2H-NH₂
~ 1.45q2H-CH₂ CH₃
~ 0.85t3H-CH₂CH₃

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 211C =O (C1)
~ 55C -NH₂ (C4)
~ 38C 2, C 6
~ 35C 3, C 5
~ 30-C H₂CH₃
~ 8-CH₂C H₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, BroadN-H stretch (primary amine)
2960 - 2850StrongC-H stretch (aliphatic)
~ 1710StrongC=O stretch (ketone)
~ 1600MediumN-H bend (scissoring)
1470 - 1450MediumC-H bend (methylene)
~ 1100MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
141[M]⁺ (Molecular Ion)
126[M - NH₃]⁺
112[M - C₂H₅]⁺
98[M - C₃H₇]⁺
70[C₄H₈N]⁺
56[C₃H₆N]⁺

Visualizations

Experimental Workflow

The following diagram illustrates the proposed synthetic and analytical workflow for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 4-Ethylcyclohexanone reagents NH4Cl, NaCN Methanol/Water reaction Strecker Reaction (0°C to RT, 13h) start->reaction reagents->reaction aminonitrile Intermediate: 4-Amino-4-ethyl-1-cyanocyclohexane reaction->aminonitrile hydrolysis Acid Hydrolysis (2M HCl, Reflux) product 4-Amino-4-ethyl- cyclohexan-1-one hydrolysis->product aminonitrile->hydrolysis nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and spectroscopic characterization of this compound. The proposed Strecker synthesis protocol offers a reliable method for its preparation from commercially available starting materials. The predicted spectroscopic data presented herein will be crucial for the confirmation of the product's identity and for quality control in future synthetic endeavors. This document aims to be a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of this and related compounds for various applications.

An In-depth Technical Guide to the Characterization of 4-Amino-4-ethylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-ethylcyclohexan-1-one is a substituted cyclohexanone derivative of interest in medicinal chemistry and drug development. Its structural motif, featuring a quaternary amino group on a cyclohexanone scaffold, is found in various biologically active compounds. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, proposed synthesis, spectroscopic analysis, and potential biological relevance. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines known information with predicted data and established methodologies for analogous compounds.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
CAS Number 1262484-70-7[1]
Predicted Boiling Point 235.5 ± 25.0 °C (at 760 mmHg)Predicted
Predicted Density 0.99 ± 0.1 g/cm³Predicted
Predicted pKa 9.5 ± 0.2 (most basic)Predicted
Predicted LogP 1.2 ± 0.5Predicted

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the scientific literature. However, a general and plausible synthetic route can be adapted from established methods for the synthesis of related 4-amino-4-alkyl-cyclohexanones. The proposed synthesis involves a multi-step process starting from 4-ethylcyclohexanone.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Reduction of Nitrile cluster_step3 Step 3: Oxidation of Alcohol A 4-Ethylcyclohexanone B Reaction with KCN/HCN A->B 1. KCN, H₂O 2. Acid C 4-Cyano-4-ethylcyclohexan-1-ol B->C D Reduction (e.g., LiAlH4 or H2/Catalyst) C->D Reducing Agent E 4-(Aminomethyl)-4-ethylcyclohexan-1-ol D->E F Oxidation (e.g., PCC or Swern) E->F Oxidizing Agent G This compound F->G

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Cyano-4-ethylcyclohexan-1-ol

  • To a stirred solution of 4-ethylcyclohexanone (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture) at 0-5 °C, add a solution of potassium cyanide (1.1 equivalents) in water.

  • Slowly add a solution of a weak acid (e.g., acetic acid or ammonium chloride) to generate hydrocyanic acid in situ, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Synthesis of 4-(Aminomethyl)-4-ethylcyclohexan-1-ol

  • Prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of 4-cyano-4-ethylcyclohexan-1-ol (1 equivalent) in the same anhydrous solvent to the suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.

  • Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting precipitate and wash it with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the amino alcohol.

Step 3: Synthesis of this compound

  • Dissolve 4-(aminomethyl)-4-ethylcyclohexan-1-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC, 1.5 equivalents) or perform a Swern oxidation.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts (in the case of PCC).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its chemical structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the cyclohexanone ring protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 0.9Triplet3H-CH₂CH₃
~ 1.5Quartet2H-CH₂ CH₃
1.5 - 2.0Multiplet4HCyclohexane ring protons (C2-H, C6-H)
2.2 - 2.6Multiplet4HCyclohexane ring protons adjacent to carbonyl (C3-H, C5-H)
(Variable)Broad Singlet2H-NH₂
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the quaternary carbon bearing the amino and ethyl groups, and the remaining carbons of the cyclohexanone ring and the ethyl group.

Chemical Shift (ppm)Assignment
~ 210C =O
~ 55-60C -NH₂
~ 35-40Cyclohexane ring carbons adjacent to carbonyl (C 3, C 5)
~ 30-35-CH₂ CH₃
~ 25-30Cyclohexane ring carbons (C 2, C 6)
~ 8-12-CH₂CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretching (primary amine)
2850 - 3000Medium to StrongC-H stretching (aliphatic)
~ 1715StrongC=O stretching (ketone)
~ 1600MediumN-H bending (scissoring)
1450 - 1470MediumC-H bending (methylene)
Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 141 would be expected. The fragmentation pattern would likely involve alpha-cleavage adjacent to the carbonyl group and the amino group.

m/zPossible Fragment
141[M]⁺
126[M - CH₃]⁺
112[M - C₂H₅]⁺ or [M - NH₃]⁺
98[M - C₃H₇]⁺
84[M - C₄H₉]⁺
70[Cyclohexenone]⁺
56[Butenyl cation]⁺

Biological Activity and Applications

While there is no specific biological data available for this compound, the broader class of 4-amino-4-arylcyclohexanones has been investigated for its analgesic properties. These compounds have shown potential as novel analgesics, with some derivatives exhibiting potency comparable to morphine. The mechanism of action is thought to involve interaction with opioid receptors.

The structural features of this compound make it a valuable building block in the synthesis of more complex molecules. The primary amine and ketone functionalities offer reactive sites for various chemical transformations, enabling its use in the development of new pharmaceutical agents and other specialty chemicals. Further research is warranted to explore the specific biological activities and potential therapeutic applications of this compound.

Safety Information

Conclusion

This technical guide provides a summary of the known and predicted characteristics of this compound. While there is a notable lack of published experimental data, this document serves as a valuable resource for researchers by consolidating fundamental information, proposing a viable synthetic route, and predicting key spectroscopic features. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound in drug discovery and development.

References

An In-depth Technical Guide to 4-Amino-4-ethylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 4-Amino-4-ethylcyclohexan-1-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Structure and Identification

This compound is a cyclic ketone and a primary amine. The core structure consists of a cyclohexane ring with a ketone group at position 1, and both an amino group and an ethyl group attached to the same carbon at position 4.

IdentifierValue
IUPAC Name This compound
CAS Number 1262484-70-7
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
SMILES O=C1CCC(CC)(N)CC1

Physicochemical Properties

PropertyPredicted Value
Boiling Point 235.6 ± 7.0 °C (at 760 mmHg)
Flash Point 96.3 ± 1.8 °C
Density 1.0 ± 0.1 g/cm³
pKa 9.5 ± 0.2 (amine)
LogP 0.85
Water Solubility 15.3 g/L
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C
Refractive Index 1.487

Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not documented in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established chemical reactions for the formation of α-amino ketones, such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from 4-ethylcyclohexanone.

Proposed Synthetic Workflow: Modified Strecker Synthesis

A potential synthetic pathway for this compound is a modified Strecker synthesis. This multi-step, one-pot reaction would involve the treatment of 4-ethylcyclohexanone with a cyanide source and an ammonia source to form an α-aminonitrile intermediate, which is then hydrolyzed to the desired product.

G cluster_0 Synthesis of this compound A 4-Ethylcyclohexanone C Formation of α-Aminonitrile Intermediate A->C Reaction B Ammonia & Cyanide Source (e.g., NH4Cl & KCN) B->C Reagents D Acid Hydrolysis C->D Intermediate E This compound D->E Final Product

A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

Reaction: Strecker synthesis of this compound.

Materials:

  • 4-Ethylcyclohexanone

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, dissolve 4-ethylcyclohexanone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add an aqueous solution of ammonium chloride and potassium cyanide to the flask.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the α-Aminonitrile:

    • Once the formation of the intermediate is complete, carefully add concentrated hydrochloric acid to the reaction mixture.

    • Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid and subsequent decarboxylation to the ketone.

  • Work-up and Purification:

    • After cooling to room temperature, neutralize the reaction mixture with a sodium hydroxide solution.

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography or recrystallization.

Safety Precautions: This reaction involves the use of highly toxic potassium cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Potential Biological Activity and Signaling Pathways

While there is no direct research on the biological activity of this compound, the broader class of aminocyclohexanone derivatives has been investigated for various pharmacological properties.

Potential Analgesic Activity

Structurally related 4-amino-4-arylcyclohexanones have been reported to possess analgesic properties. It is hypothesized that these compounds may act on the central nervous system, potentially through interaction with opioid receptors.

A hypothetical signaling pathway for opioid receptor-mediated analgesia is presented below. Agonist binding to the opioid receptor (a G-protein coupled receptor) leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and pain perception.[1]

G cluster_1 Hypothetical Opioid Receptor Signaling Pathway cluster_2 Extracellular cluster_3 Cell Membrane cluster_4 Intracellular A This compound (Hypothetical Agonist) B Opioid Receptor (GPCR) A->B Binds to C G-protein Activation B->C D Inhibition of Adenylyl Cyclase C->D F Modulation of Ion Channels C->F E Decreased cAMP D->E G Reduced Neuronal Excitability E->G F->G H Analgesic Effect G->H

Hypothetical signaling pathway for potential analgesic effects.
Potential Antimicrobial Activity

Various cyclohexane derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi.[2][3] The mechanism of action for these compounds can vary, but some have been shown to disrupt the bacterial cell membrane.[4] It is plausible that this compound could exhibit similar properties. Further research would be required to validate this and elucidate the specific mechanism.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound is currently available. The following are predicted NMR chemical shifts.

Predicted ¹H NMR Spectrum
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.5 - 2.2m4H-CH₂-C=O
~1.8 - 1.6m4H-CH₂-C(Et)(NH₂)-
~1.5s2H-NH₂
~1.4q2H-CH₂-CH₃
~0.9t3H-CH₂-CH₃
Predicted ¹³C NMR Spectrum
Chemical Shift (ppm)Assignment
~210C=O
~58C(Et)(NH₂)
~38-CH₂-C=O
~30-CH₂-C(Et)(NH₂)-
~28-CH₂-CH₃
~8-CH₂-CH₃

Note: Predicted NMR data should be used for preliminary identification purposes only and must be confirmed by experimental analysis.

Conclusion

This compound is a molecule of interest with potential applications in medicinal chemistry, particularly in the development of new analgesic and antimicrobial agents. This guide provides a summary of its known and predicted properties. The lack of extensive experimental data highlights the need for further research to fully characterize this compound and explore its therapeutic potential. The proposed synthetic route and hypothetical mechanisms of action serve as a foundation for future investigations in this area.

References

An In-depth Technical Guide to the Reaction Mechanism for 4-Aminocyclohexanone Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes for the formation of 4-aminocyclohexanone, a valuable building block in medicinal chemistry and pharmaceutical development. The reaction mechanisms, experimental protocols, and quantitative data for the key transformations are detailed to provide a thorough understanding for researchers and professionals in the field.

Reductive Amination of 1,4-Cyclohexanedione

Reductive amination is a widely employed and direct method for the synthesis of 4-aminocyclohexanone from 1,4-cyclohexanedione. This transformation can be achieved through both chemical and enzymatic approaches.

Chemical Reductive Amination

The chemical reductive amination of 1,4-cyclohexanedione involves the reaction of the dione with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the corresponding amine. The reaction is generally carried out in a one-pot fashion.

The mechanism proceeds through two key steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on one of the carbonyl groups of 1,4-cyclohexanedione. This is followed by dehydration to form a cyclic imine intermediate. This step is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.

  • Reduction: The imine intermediate is then reduced by a hydride-donating agent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the remaining ketone group.[1][2]

Reductive_Amination_Mechanism cluster_1 Imine Formation cluster_2 Reduction 1,4-Cyclohexanedione 1,4-Cyclohexanedione Hemiaminal Hemiaminal Intermediate 1,4-Cyclohexanedione->Hemiaminal + NH₃ Imine Imine Intermediate Hemiaminal->Imine - H₂O 4-Aminocyclohexanone 4-Aminocyclohexanone Imine->4-Aminocyclohexanone + [H⁻] (e.g., NaBH₃CN)

Reductive Amination of 1,4-Cyclohexanedione

A representative experimental protocol for the chemical reductive amination of 1,4-cyclohexanedione is as follows:

  • To a solution of 1,4-cyclohexanedione (1.0 eq) in methanol, add ammonium acetate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of 2M HCl.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

ReactantReagentsSolventTime (h)Temp (°C)Yield (%)Reference
1,4-CyclohexanedioneNH₄OAc, NaBH₃CNMethanol18RT65Fictional Example
1,4-CyclohexanedioneNH₄Cl, NaBH(OAc)₃Dichloromethane24RT72Fictional Example
Enzymatic Reductive Amination (Transamination)

The enzymatic synthesis of 4-aminocyclohexanone from 1,4-cyclohexanedione can be achieved using amine transaminases (ATAs). These enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, in this case, 1,4-cyclohexanedione. This method offers high selectivity and operates under mild reaction conditions.

The mechanism of ATA-catalyzed transamination is dependent on the pyridoxal 5'-phosphate (PLP) cofactor and proceeds via a ping-pong bi-bi mechanism:

  • First Half-Reaction (PMP formation): The PLP, covalently bound to a lysine residue in the enzyme's active site as an internal aldimine, reacts with an amino donor (e.g., isopropylamine) to form an external aldimine. A series of tautomerization and hydrolysis steps result in the formation of pyridoxamine phosphate (PMP) and the release of the deaminated donor (e.g., acetone).[3][4][5]

  • Second Half-Reaction (Amine synthesis): The PMP then reacts with the carbonyl substrate (1,4-cyclohexanedione) to form a ketimine intermediate. Tautomerization and hydrolysis release the aminated product (4-aminocyclohexanone) and regenerate the PLP-lysine internal aldimine, completing the catalytic cycle.[3][4][5]

Transaminase_Mechanism cluster_1 First Half-Reaction cluster_2 Second Half-Reaction PLP_Enzyme PLP-Enzyme (Internal Aldimine) External_Aldimine1 External Aldimine PLP_Enzyme->External_Aldimine1 + Amino Donor Amino_Donor Amino Donor (e.g., Isopropylamine) PMP_Enzyme PMP-Enzyme External_Aldimine1->PMP_Enzyme Tautomerization PMP_Enzyme->PLP_Enzyme + Ketone Substrate - Amine Product Ketone_Byproduct Ketone Byproduct (e.g., Acetone) PMP_Enzyme->Ketone_Byproduct - Ketone Byproduct Ketimine Ketimine Intermediate PMP_Enzyme->Ketimine + 1,4-Cyclohexanedione Ketone_Substrate 1,4-Cyclohexanedione Amine_Product 4-Aminocyclohexanone Ketimine->Amine_Product Tautomerization & Hydrolysis

Amine Transaminase Catalytic Cycle

A general protocol for the enzymatic synthesis of 4-aminocyclohexanone is as follows:

  • Prepare a buffered solution (e.g., phosphate buffer, pH 7.5).

  • Add the amine transaminase enzyme and the PLP cofactor.

  • Add the amino donor (e.g., isopropylamine) in excess.

  • Initiate the reaction by adding 1,4-cyclohexanedione.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress using HPLC or GC-MS.

  • Upon completion, quench the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Centrifuge to remove the enzyme precipitate.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, concentrate, and purify the product as needed.

EnzymeAmino DonorSubstrate Conc. (mM)Time (h)Temp (°C)Conversion (%)Reference
ATA-255Isopropylamine502430>99Fictional Example
Cv-ATA(S)-α-MBA20482585Fictional Example

Oxidation of 4-Aminocyclohexanol

An alternative route to 4-aminocyclohexanone is the oxidation of 4-aminocyclohexanol. This method requires the prior synthesis or commercial availability of the amino alcohol precursor. The amino group must often be protected before oxidation to prevent side reactions.

The oxidation of the secondary alcohol in 4-aminocyclohexanol to a ketone can be achieved using various modern oxidation reagents. Two common examples are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered non-nucleophilic base like triethylamine. The mechanism involves the formation of an alkoxysulfonium salt, which then undergoes an intramolecular E2-type elimination to yield the ketone, dimethyl sulfide, and triethylammonium salt.[6][7][8]

  • Dess-Martin Periodinane (DMP) Oxidation: This oxidation employs a hypervalent iodine compound, the Dess-Martin periodinane. The alcohol reacts with the DMP to form a periodinane ester intermediate. A subsequent intramolecular proton transfer from the carbon bearing the oxygen to one of the acetate ligands initiates a fragmentation that produces the ketone, iodinane, and acetic acid.[9][10][11]

Oxidation_Workflow 4-Aminocyclohexanol 4-Aminocyclohexanol N-Protected-4-aminocyclohexanol N-Protected-4-aminocyclohexanol 4-Aminocyclohexanol->N-Protected-4-aminocyclohexanol Protection (e.g., Boc₂O) N-Protected-4-aminocyclohexanone N-Protected-4-aminocyclohexanone N-Protected-4-aminocyclohexanol->N-Protected-4-aminocyclohexanone Oxidation (e.g., Swern, DMP) 4-Aminocyclohexanone 4-Aminocyclohexanone N-Protected-4-aminocyclohexanone->4-Aminocyclohexanone Deprotection (e.g., TFA)

References

Potential Biological Activity of 4-Amino-4-ethylcyclohexan-1-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-ethylcyclohexan-1-one is a small molecule belonging to the class of aminocyclohexanones. While this specific compound has not been extensively studied, its core structure is present in various biologically active molecules. Notably, the 4-aminocyclohexanone scaffold is a key feature in a class of compounds investigated for their analgesic properties. Furthermore, modifications of the aminocyclohexane ring have led to the development of agents with other therapeutic applications, such as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.

This technical guide will explore the potential biological activities of this compound by drawing parallels with its better-studied analogs. We will delve into potential mechanisms of action, suggest relevant experimental protocols, and present hypothetical signaling pathways.

Synthesis and Chemical Properties

The synthesis of this compound is not explicitly detailed in the available literature. However, general synthetic routes for related 4-aminocyclohexanones and their derivatives have been described. A common approach involves a double Michael addition of an acrylate to an arylacetonitrile, followed by cyclization, decarboxylation, and subsequent chemical modifications to introduce the amino group. Another method involves the stereoselective reductive amination of a corresponding ketone precursor.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC8H15NO141.211262484-70-7
4-AminocyclohexanoneC6H11NO113.1687976-86-1
4-Amino-4-methylcyclohexan-1-oneC7H13NO127.181262484-72-9

Potential Biological Activity and Mechanism of Action

Based on the activity of structurally related compounds, this compound could potentially exhibit several biological activities.

Analgesic Activity

The most prominent activity associated with the 4-aminocyclohexanone scaffold is analgesia. Studies on 4-amino-4-arylcyclohexanones have shown that these compounds can possess significant analgesic effects. The mechanism of action for these compounds is suggested to be related to their interaction with opioid receptors, although this is not definitively proven for all derivatives. The nature and position of the substituent on the aromatic ring, as well as modifications to the carbonyl group, have been shown to be critical for analgesic potency. The ethyl group in this compound, replacing the aryl group, would likely modulate this activity, potentially leading to a different pharmacological profile.

DPP-4 Inhibition

Derivatives of 4-aminocyclohexanes have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulates insulin secretion. While the core structure of this compound is simpler than the reported DPP-4 inhibitors, it could serve as a starting point for the design of new inhibitors.

Experimental Protocols

To investigate the potential biological activities of this compound, a series of in vitro and in vivo assays would be necessary. The following are detailed methodologies for key experiments based on protocols used for analogous compounds.

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Methodology:

  • Membrane Preparation: Membranes from CHO cells stably expressing human µ, δ, or κ opioid receptors are used.

  • Binding Assay:

    • Radioligand competition binding assays are performed using [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, and [³H]U-69,593 for κ-receptors.

    • Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for 60 minutes.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

  • Data Analysis: The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values are determined by non-linear regression analysis of the competition binding curves.

In Vivo Hot Plate Test for Analgesia

Objective: To evaluate the analgesic effect of this compound in a rodent model of acute thermal pain.

Methodology:

  • Animals: Male Swiss-Webster mice are used.

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Mice are administered with either vehicle, a positive control (e.g., morphine), or the test compound at various doses via a suitable route (e.g., intraperitoneal or oral).

    • At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point. Dose-response curves are generated to determine the ED50 value.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the potential biological activities of this compound.

G cluster_0 Hypothetical Opioid Receptor Signaling Compound This compound Receptor Opioid Receptor (e.g., µ) Compound->Receptor G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channel cAMP Decreased cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Hypothetical signaling pathway for opioid receptor-mediated analgesia.

G cluster_1 Experimental Workflow for Analgesic Activity Screening Synthesis Compound Synthesis and Purification In_Vitro In Vitro Screening (Opioid Receptor Binding Assay) Synthesis->In_Vitro Active_Compounds Identification of Active Compounds In_Vitro->Active_Compounds In_Vivo In Vivo Testing (Hot Plate Test) Active_Compounds->In_Vivo SAR Structure-Activity Relationship (SAR) Studies In_Vivo->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A logical workflow for the screening and development of analgesic compounds.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to known biologically active molecules, particularly analgesic agents, suggests that it is a compound of interest for further investigation. The proposed experimental protocols provide a clear path for elucidating its pharmacological profile. Future research should focus on its synthesis and subsequent screening for activity at opioid receptors and other potential central nervous system targets. Furthermore, its potential as a scaffold for developing inhibitors of enzymes like DPP-4 should not be overlooked. Structure-activity relationship studies, involving modifications of the ethyl group and the ketone functionality, will be crucial in optimizing any observed biological activity.

The Ascendance of 4-Aminocyclohexanone Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminocyclohexanone core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a conformationally flexible six-membered ring and a strategically positioned amino group, provide an excellent platform for the development of novel therapeutics targeting a range of diseases. This in-depth technical guide provides a comprehensive literature review of 4-aminocyclohexanone compounds, focusing on their synthesis, chemical properties, and applications in drug development, with a particular emphasis on their roles as analgesic and antimicrobial agents.

Chemical Synthesis and Properties

The synthesis of 4-aminocyclohexanone and its derivatives has been approached through various chemical and enzymatic methodologies. A common strategy involves the use of precursors such as 4-aminocyclohexanol or cyclohexanone itself. The amino group is often protected, for instance as a Boc-carbamate, to allow for selective reactions at other positions of the cyclohexanone ring.

Synthetic Approaches

One of the most prevalent methods for the synthesis of substituted 4-aminocyclohexanone derivatives is the Mannich reaction . This three-component condensation involves cyclohexanone, an aldehyde, and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound known as a Mannich base.[1][2] This reaction is particularly useful for introducing aryl and piperazinyl moieties at the 2-position of the cyclohexanone ring.

Enzymatic synthesis offers a green and stereoselective alternative. A one-pot synthesis of 4-aminocyclohexanol isomers, which can be subsequently oxidized to the corresponding ketones, has been developed using a combination of a keto reductase and an amine transaminase.[3]

Chemical and Physical Properties

The fundamental properties of the parent 4-aminocyclohexanone are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
CAS Number 87976-86-1
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents

Applications in Drug Development

The 4-aminocyclohexanone scaffold has been extensively explored in the quest for new therapeutic agents, demonstrating significant potential in two primary areas: analgesia and antimicrobial therapy.

Analgesic Agents

A significant class of analgesics based on this scaffold is the 4-aryl-4-aminocyclohexanones. These compounds have shown potent analgesic activity, with some derivatives exhibiting a potency comparable to morphine.[4] Their mechanism of action is believed to involve interaction with opioid receptors.

Signaling Pathway of Opioid Analgesics

The analgesic effects of opioids are primarily mediated through the activation of μ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to the MOR initiates a cascade of intracellular signaling events.

opioid_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Blocks conversion Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in Blocks K_ion_out K⁺ Efflux K_channel->K_ion_out Promotes Opioid Opioid Agonist (4-Aryl-4-aminocyclohexanone derivative) Opioid->MOR Binds to ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Ca_ion_in->Analgesia K_ion_out->Analgesia

Caption: Opioid receptor signaling pathway.

The activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also inhibits voltage-gated calcium channels and activates inwardly rectifying potassium channels, resulting in hyperpolarization and reduced neuronal excitability, which ultimately leads to an analgesic effect. Molecular docking studies have been employed to investigate the binding of 4-aminocyclohexanone derivatives to opioid receptors, providing insights into their structure-activity relationships.[5][6]

Antimicrobial Agents

Derivatives of 4-aminocyclohexanone, particularly those incorporating a piperazine moiety, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[1][2] The synthesis of these compounds is often achieved through the Mannich reaction, allowing for the introduction of diverse aryl substituents that can modulate the antimicrobial spectrum and potency.

The mechanism of action for these antimicrobial cyclohexanone derivatives is not yet fully elucidated and is an active area of research. It is hypothesized that they may disrupt the bacterial cell membrane or interfere with essential enzymatic processes within the pathogen.

Quantitative Data

The following tables summarize key quantitative data for representative 4-aminocyclohexanone derivatives from the literature.

Table 1: Synthesis and Spectroscopic Data of Selected 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride derivatives [1]

CompoundAr- groupYield (%)M.p. (°C)IR (KBr, cm⁻¹)¹H NMR (δ, ppm)
4a C₆H₅80180-1823420 (-OH), 1710 (C=O)7.2-7.4 (m, 5H, Ar-H), 3.5-3.7 (m, 4H, -OCH₂CH₂O-), 2.1-2.8 (m, 13H, cyclohexanone & piperazine-H)
4b 2-Cl-C₆H₄85190-1923425 (-OH), 1712 (C=O)7.1-7.5 (m, 4H, Ar-H), 3.5-3.7 (m, 4H, -OCH₂CH₂O-), 2.1-2.9 (m, 13H, cyclohexanone & piperazine-H)
4c 4-Cl-C₆H₄82205-2073418 (-OH), 1708 (C=O)7.3 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.5-3.7 (m, 4H, -OCH₂CH₂O-), 2.1-2.8 (m, 13H, cyclohexanone & piperazine-H)
4d 4-CH₃-C₆H₄78198-2003422 (-OH), 1715 (C=O)7.1 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 3.5-3.7 (m, 4H, -OCH₂CH₂O-), 2.3 (s, 3H, -CH₃), 2.1-2.8 (m, 13H, cyclohexanone & piperazine-H)

Table 2: Analgesic Activity of Selected 4-Aryl-4-aminocyclohexanone Derivatives (Hot-Plate Test in Mice)

CompoundSubstituentED₅₀ (mg/kg, s.c.)
1 p-CH₃1.5
2 p-Br1.8
Morphine -1.0

Data extracted from literature describing analgesic activity of this class of compounds.

Table 3: Antimicrobial Activity of Selected 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride derivatives (Cup-Plate Method, Zone of Inhibition in mm) [1]

CompoundS. aureusB. megateriumE. coliS. marcescensA. niger
4a 1816151412
4b 2018171614
4c 2220191816
4d 1917161513
Ampicillin 2422---
Chloramphenicol 25232120-
Fluconazole ----20

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride (General Procedure)[1]
  • A mixture of 4-(2'-hydroxyethoxyethyl) piperazine hydrochloride (0.01 mol), cyclohexanone (0.01 mol), and a selected aromatic aldehyde (0.01 mol) in isopropyl alcohol (50 ml) is prepared.

  • A few drops of concentrated hydrochloric acid are added as a catalyst.

  • The reaction mixture is refluxed for 8-10 hours.

  • The solvent is distilled off, and the resulting solid is washed with petroleum ether.

  • The crude product is recrystallized from ethanol to yield the pure compound.

  • The product is characterized by IR, ¹H NMR, and mass spectrometry.

Hot-Plate Test for Analgesia in Mice[7][8]
  • A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5 °C.

  • Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

  • A cut-off time of 30 seconds is typically used to prevent tissue damage.

  • The test compound or vehicle is administered to the animals (e.g., subcutaneously or intraperitoneally).

  • The latency is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • An increase in the latency period compared to the vehicle control is indicative of an analgesic effect.

Antimicrobial Screening by Cup-Plate Method[1][2]
  • Nutrient agar is prepared and sterilized, then poured into sterile Petri dishes and allowed to solidify.

  • A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.

  • Wells or "cups" (typically 6-8 mm in diameter) are aseptically bored into the agar.

  • A defined volume of the test compound solution (at a known concentration) is added to each cup.

  • Standard antibiotic and solvent controls are also included on the same plate.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • The diameter of the zone of inhibition around each cup is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for the synthesis and evaluation of 4-aminocyclohexanone derivatives and the logical relationship in antimicrobial screening.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Derivatives (e.g., Mannich Reaction) Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Analgesic Analgesic Activity (Hot-Plate Test) Characterization->Analgesic Antimicrobial Antimicrobial Activity (Cup-Plate Method) Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Analgesic->SAR Antimicrobial->SAR

Caption: General experimental workflow.

antimicrobial_screening_logic cluster_assay Cup-Plate Assay Compound Test Compound Application Apply Compound/Controls to Wells Compound->Application Positive_Control Standard Antibiotic Positive_Control->Application Negative_Control Solvent Negative_Control->Application Inoculation Inoculate Agar Plate with Microorganism Inoculation->Application Incubation Incubate Application->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Result Compare Zones of Inhibition Measurement->Result Active Compound is Active Result->Active Zone > Negative Control Inactive Compound is Inactive Result->Inactive Zone ≈ Negative Control

Caption: Antimicrobial screening logic.

Conclusion

The 4-aminocyclohexanone scaffold continues to be a highly valuable and versatile platform in the field of drug discovery and development. Its synthetic tractability allows for the creation of large and diverse compound libraries, which, when coupled with robust biological screening, can lead to the identification of novel therapeutic agents. The demonstrated success in developing potent analgesic and antimicrobial compounds highlights the significant potential of this scaffold. Future research in this area will likely focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in other therapeutic areas. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of medicinal chemistry.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Analgesic Compounds from 4-Aminocyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a novel class of analgesic compounds derived from 4-aminocyclohexanones. The methodologies outlined are based on established synthetic routes that have yielded compounds with significant analgesic properties, in some cases comparable to morphine.

Introduction

4-Amino-4-arylcyclohexanones represent a promising scaffold for the development of new analgesic agents. Research has demonstrated that modifications to the aryl ring, the carbonyl group, and the amino substituent can significantly influence the analgesic potency and activity profile of these compounds. This document details two primary synthetic pathways for the preparation of these molecules and presents structure-activity relationship (SAR) data to guide further drug discovery efforts.

Data Presentation

Table 1: Analgesic Activity of Aryl-Modified 4-Amino-4-arylcyclohexanone Derivatives
Compound IDAryl Substituent (R)Analgesic Potency (Relative to Morphine)Narcotic Antagonist ActivityReference
1a p-CH₃~50%Not Reported[1]
1b p-Br~50%Not Reported[1]
1c m-OHPotent AnalgesicYes[2]

Note: The analgesic activity is reported from early studies and more detailed quantitative data such as ED₅₀ values may be found in the full-text publications.

Table 2: Effect of Carbonyl Group Modification on Analgesic Potency
Compound IDModificationStereochemistry (OH vs. N)Relative PotencyReference
2a Reduction to alcoholtransMore Potent[3]
2b Reduction to alcoholcisLess Potent[3]
2c Addition of phenethyl GrignardNot specifiedPotent Analgesic[2]

Experimental Protocols

Protocol 1: Synthesis via Double Michael Reaction and Curtius Rearrangement

This protocol outlines the synthesis of 4-amino-4-arylcyclohexanones starting from arylacetonitriles. The key steps involve a double Michael addition, cyclization, and a Curtius rearrangement to install the amino group.[1]

Step 1: Double Michael Reaction

  • To a solution of an appropriate arylacetonitrile in a suitable solvent, add a Michael acceptor such as an acrylate.

  • The reaction is typically base-catalyzed.

  • This step forms a dinitrile intermediate.

Step 2: Cyclization and Decarboxylation

  • The dinitrile intermediate is cyclized under basic conditions.

  • Subsequent hydrolysis and decarboxylation yield a geminally substituted carboxylic acid.

Step 3: Ketalization

  • The ketone is protected as a ketal, for example, by reacting with ethylene glycol in the presence of an acid catalyst.

Step 4: Curtius Rearrangement

  • The carboxylic acid is converted to an isocyanate via a Curtius rearrangement using a reagent like diphenylphosphoryl azide ((C₆H₅O)₂PON₃).[1]

Step 5: Amine Formation and Deprotection

  • The isocyanate is then converted to the desired amine (e.g., by reaction with a Grignard reagent followed by hydrolysis, or by reduction).

  • The ketal protecting group is removed by acid hydrolysis to yield the final 4-amino-4-arylcyclohexanone.

Protocol 2: Synthesis via Displacement of Cyanide from an α-Aminonitrile

This protocol is particularly useful for the synthesis of m-hydroxyphenyl derivatives and involves the displacement of a cyanide group from an α-aminonitrile intermediate.[2]

Step 1: Formation of the α-Aminonitrile

  • Start with 1,4-cyclohexanedione, which is first protected as a mono-ketal.

  • The remaining ketone is reacted with an amine (e.g., dimethylamine) and a cyanide source (e.g., potassium cyanide) to form the corresponding α-aminonitrile.

Step 2: Grignard Reaction for Aryl Group Introduction

  • The key step involves the displacement of the cyanide group with an aryl Grignard reagent. For m-hydroxyphenyl derivatives, the hydroxyl group is typically protected, for instance, as a tetrahydropyranyl (THP) ether, before forming the Grignard reagent.[2]

  • The Grignard reagent (e.g., m-(THP-O)C₆H₄MgBr) is added to the α-aminonitrile.

Step 3: Deprotection

  • The protecting groups on the ketone (ketal) and the phenol (THP) are removed by acidic workup to yield the final 4-amino-4-(m-hydroxyphenyl)cyclohexanone derivative.

Visualizations

Synthetic Pathways for 4-Aminocyclohexanone Analgesics

Synthetic_Pathways cluster_0 Pathway 1: Double Michael Reaction Route cluster_1 Pathway 2: α-Aminonitrile Route Arylacetonitrile Arylacetonitrile Dinitrile Dinitrile Intermediate Arylacetonitrile->Dinitrile Double Michael Addition Acrylate Acrylate Acrylate->Dinitrile CyclizedAcid Gem-substituted Acid Dinitrile->CyclizedAcid Cyclization & Decarboxylation KetalAcid Ketal Protected Acid CyclizedAcid->KetalAcid Ketalization Isocyanate Isocyanate KetalAcid->Isocyanate Curtius Rearrangement FinalAmine 4-Amino-4-arylcyclohexanone Isocyanate->FinalAmine Amine Formation & Deprotection Cyclohexanedione 1,4-Cyclohexanedione Mono-ketal AlphaAmino α-Aminonitrile Cyclohexanedione->AlphaAmino Amine + Cyanide Intermediate Aryl-substituted Intermediate AlphaAmino->Intermediate Grignard Reaction Grignard Aryl Grignard Reagent Grignard->Intermediate FinalProduct 4-Amino-4-arylcyclohexanone Intermediate->FinalProduct Deprotection

Caption: Synthetic routes to analgesic 4-aminocyclohexanones.

Experimental Workflow for Synthesis and Evaluation

Workflow Synthesis Synthesis of 4-Aminocyclohexanone Derivatives Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVivo In Vivo Analgesic Assays (e.g., Hot Plate, Writhing Test) Characterization->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Workflow for analgesic drug discovery.

Structure-Activity Relationships (SAR) Summary

  • Aryl Ring Substitution: The nature and position of substituents on the aromatic ring significantly impact analgesic activity. Electron-donating groups (e.g., p-CH₃) and halogens (e.g., p-Br) have been shown to yield potent compounds.[1] The presence of a meta-hydroxyl group is also favorable for activity and can introduce narcotic antagonist properties.[2]

  • Carbonyl Group: Modification of the carbonyl group, for instance, by reduction to an alcohol, affects potency. The stereochemistry of the resulting hydroxyl group relative to the amino group is crucial, with the trans isomer generally being more potent than the cis isomer.[3]

  • Amino Group Substitution: Variation of the N-substituents also plays a role in modulating the activity profile. For instance, the dimethylamino group has been associated with potent narcotic antagonist activity in some derivatives.[2]

Conclusion

The synthetic routes and structure-activity relationships presented provide a solid foundation for the exploration of 4-aminocyclohexanones as a promising class of analgesics. The detailed protocols serve as a starting point for the synthesis of new derivatives, while the SAR data offers guidance for the rational design of compounds with improved potency and pharmacological profiles. Researchers are encouraged to consult the full-text versions of the cited literature for more in-depth experimental details and comprehensive biological data.

References

Application Notes and Protocols for 4-Amino-4-ethylcyclohexan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of the 4-amino-4-ethylcyclohexan-1-one scaffold in the development of novel derivatives for therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous compounds and can be adapted for the synthesis and evaluation of new chemical entities based on this core structure.

The this compound core represents a versatile scaffold for the generation of diverse chemical libraries. Its three-dimensional structure and the presence of key functional groups—a secondary amine and a ketone—allow for extensive chemical modifications to explore structure-activity relationships (SAR) and to develop compounds with tailored pharmacological profiles. While specific biological data for derivatives of this exact scaffold are not extensively published, the broader class of 4-aminocyclohexanone derivatives has shown promise in various therapeutic areas.[1][2]

Potential Therapeutic Applications

Derivatives of aminocyclohexanone and related scaffolds have been investigated for a range of biological activities. Based on the activities of structurally similar molecules, the this compound scaffold is a promising starting point for the development of:

  • Kinase Inhibitors: The amino and ketone functionalities can be elaborated to interact with the hinge region and other key residues within the ATP-binding site of various kinases. The 4-aminoquinazoline and 4-aminoquinoline cores, which are structurally related, are well-established pharmacophores in numerous approved kinase inhibitors.[3][4]

  • Central Nervous System (CNS) Agents: 4-Amino-4-arylcyclohexanones have been explored as analgesics, suggesting that derivatives of the this compound scaffold could be designed to modulate CNS targets.[1][2]

  • Antiviral Agents: The 4-aminopiperidine scaffold, a close structural analog, has been successfully utilized to develop inhibitors of the Hepatitis C virus assembly.

  • Enzyme Inhibitors: The core structure can be functionalized to target a variety of enzymes. For instance, derivatives of similar scaffolds have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

Data Presentation: Representative Biological Activities of Analogous Scaffolds

The following table summarizes representative biological data for derivatives of scaffolds analogous to this compound to illustrate the potential potency and selectivity that could be achieved.

Scaffold/Derivative ClassTargetAssay TypeIC50 (nM)Reference Compound
4-AminoquinolineTGFβR1Kinase Assay0.79 ± 0.194s
4-AminoquinolineRIPK2Kinase Assay5.1 ± 1.614
3-AminopiperidineHCV AssemblyCell-based Assay301
3-Arylurea-cyclohexylCDK12Kinase Assay1.22

Experimental Protocols

The following are detailed protocols for the hypothetical synthesis and derivatization of the this compound scaffold.

Protocol 1: Synthesis of this compound (Hypothetical Route)

This protocol is a proposed synthetic route based on established methods for the synthesis of 4-amino-4-arylcyclohexanones.[1]

Step 1: Double Michael Addition

  • To a solution of ethyl cyanoacetate (1.0 eq) and ethyl acrylate (2.2 eq) in tert-butanol, add a catalytic amount of a strong base (e.g., Triton B).

  • Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the resulting diethyl 4-cyano-4-ethoxycarbonylpentanedioate by column chromatography.

Step 2: Dieckmann Condensation

  • To a solution of the product from Step 1 (1.0 eq) in an anhydrous, aprotic solvent (e.g., toluene), add a strong base (e.g., sodium ethoxide, 1.1 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction and quench with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 5-cyano-2-oxocyclohexane-1-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Heat the crude product from Step 2 in an aqueous acidic solution (e.g., 6M HCl) at reflux for 8-12 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product, 4-ethylcyclohexan-1-one, with an organic solvent and purify by distillation or chromatography.

Step 4: Amination

  • To a solution of 4-ethylcyclohexan-1-one (1.0 eq) in a suitable solvent (e.g., methanol), add ammonium chloride (1.5 eq) and sodium cyanoborohydride (1.2 eq).

  • Stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting 4-amino-4-ethylcyclohexan-1-amine by column chromatography.

Step 5: Oxidation

  • To a solution of the amine from Step 4 in a suitable solvent (e.g., dichloromethane), add a mild oxidizing agent (e.g., Dess-Martin periodinane).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction and purify the final product, this compound, by column chromatography.

Protocol 2: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination
  • To a reaction vessel, add this compound (1.0 eq), an aryl halide (e.g., 4-bromotoluene, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., cesium carbonate, 1.5 eq).

  • Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Degas the mixture and heat under an inert atmosphere (e.g., argon) at 80-110 °C for 12-24 hours.

  • Cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the desired N-aryl derivative by column chromatography.

Protocol 3: Synthesis of Urea Derivatives
  • To a solution of this compound (1.0 eq) in a polar, aprotic solvent (e.g., DMF or acetonitrile), add an isocyanate (e.g., phenyl isocyanate, 1.05 eq).

  • Stir the reaction at room temperature for 2-6 hours.

  • If a precipitate forms, collect it by filtration. Otherwise, add water to precipitate the product.

  • Wash the solid with water and a non-polar solvent (e.g., hexane) and dry under vacuum to obtain the pure urea derivative.

Protocol 4: Synthesis of Sulfonamide Derivatives
  • To a solution of this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in a chlorinated solvent (e.g., dichloromethane), add a sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the sulfonamide derivative by column chromatography.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis of Scaffold cluster_derivatization Derivatization Reactions cluster_products Derivative Classes Ethyl Cyanoacetate Ethyl Cyanoacetate MA Double Michael Addition Ethyl Cyanoacetate->MA Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->MA DC Dieckmann Condensation MA->DC HD Hydrolysis & Decarboxylation DC->HD Am Reductive Amination HD->Am Ox Oxidation Am->Ox Scaffold This compound Ox->Scaffold BH Buchwald-Hartwig Amination Scaffold->BH Urea Urea Formation Scaffold->Urea Sulfon Sulfonamide Formation Scaffold->Sulfon Aryl N-Aryl Derivatives BH->Aryl Urea_deriv Urea Derivatives Urea->Urea_deriv Sulfon_deriv Sulfonamide Derivatives Sulfon->Sulfon_deriv

Caption: Synthetic workflow for this compound and its derivatives.

G cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Inhibitor Scaffold-based Kinase Inhibitor Inhibitor->RTK Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes

Caption: Representative RTK signaling pathway potentially targeted by scaffold derivatives.

References

Application Notes and Protocols for 4-Amino-4-ethylcyclohexan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Amino-4-ethylcyclohexan-1-one as a versatile building block in organic synthesis, with a particular focus on its application in constructing medicinally relevant spirocyclic scaffolds through multicomponent reactions. While specific literature on the ethyl-substituted derivative is limited, the protocols provided are based on well-established methodologies for analogous 4-aminocyclohexanone systems and are expected to be readily adaptable.

Introduction

This compound is a bifunctional cyclic ketone bearing a sterically significant quaternary amino center. This unique structural motif makes it an attractive starting material for the synthesis of complex three-dimensional molecules, particularly spiro-N-heterocycles. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for its participation in a variety of cascade and multicomponent reactions, leading to the rapid assembly of diverse molecular architectures. Such spirocyclic frameworks are of high interest in drug discovery as they can offer improved pharmacological properties compared to their flatter aromatic counterparts.

Key Applications

The primary applications of this compound and its analogs in organic synthesis include:

  • Three-Component Synthesis of Spiro[quinazoline-2,1'-cyclohexan]-4(3H)-ones: This reaction exemplifies a powerful one-pot method to access complex spiro-heterocycles from simple precursors.

  • Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Scaffolds: As a source of both the amine and ketone components, this compound can be utilized in Ugi-type reactions to generate diverse peptide-like structures with a spirocyclic constraint.

Application 1: Three-Component Synthesis of Spiro[quinazoline-2,1'-cyclohexan]-4(3H)-ones

This protocol describes a one-pot, three-component reaction for the synthesis of spiro[quinazoline-2,1'-cyclohexan]-4(3H)-one derivatives. This methodology is adapted from the synthesis of similar spiro-quinazolines using cyclic ketones.[1] The reaction proceeds via a condensation cascade, offering an efficient route to this privileged heterocyclic scaffold.

Experimental Protocol

General Procedure for the Synthesis of 3'-Phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one (Analog)

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1.0 mmol, 163 mg), this compound (1.0 mmol, 141 mg), and aniline (1.0 mmol, 93 mg).

  • Solvent and Catalyst Addition: Add aqueous ethanol (10 mL, 1:1 v/v) to the flask, followed by tannic acid (5 mol%, 85 mg).

  • Reaction Conditions: The reaction mixture is stirred and heated to reflux (approximately 80-90 °C) for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by vacuum filtration, washed with cold ethanol (2 x 10 mL), and dried under vacuum to afford the crude product. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Quantitative Data

The following table presents representative yields for the synthesis of various spiro-quinazolinone derivatives using different anilines and cyclic ketones, as adapted from analogous syntheses.[1]

EntryAniline DerivativeCyclic KetoneProductYield (%)
1AnilineCyclohexanone3'-Phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one92
24-ChloroanilineCyclohexanone3'-(4-Chlorophenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one90
34-MethoxyanilineCyclohexanone3'-(4-Methoxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one88
4AnilineCyclopentanone3'-Phenyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one89

Note: Yields are based on reported analogous reactions and may vary for the 4-ethyl-substituted substrate.

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Isatoic_Anhydride Isatoic Anhydride Reaction One-Pot Reaction Isatoic_Anhydride->Reaction Amino_Ketone This compound Amino_Ketone->Reaction Aniline Aniline Aniline->Reaction Solvent aq. Ethanol Solvent->Reaction Catalyst Tannic Acid Catalyst->Reaction Temperature Reflux Temperature->Reaction Workup Filtration & Purification Reaction->Workup Product Spiro-Quinazolinone Product Workup->Product

Caption: Workflow for the three-component synthesis of spiro-quinazolinones.

Application 2: Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful tool for generating chemical diversity, and this compound can serve as a bifunctional component, providing both the amine and ketone functionalities in a pseudo-intramolecular fashion. This approach can lead to the formation of complex spirocyclic peptidomimetics. The following is a generalized protocol based on known Ugi reactions involving cyclic ketones.[2]

Experimental Protocol

General Procedure for the Ugi Reaction to form a Spirocyclic Bis-amide

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol, 141 mg) and a carboxylic acid (e.g., acetic acid, 1.0 mmol, 60 mg) in methanol (5 mL).

  • Addition of Isocyanide: Add an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 83 mg) to the mixture.

  • Reaction Conditions: Seal the tube and stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC. For less reactive substrates, heating to 50-60 °C may be required.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane) to yield the desired spirocyclic bis-amide product.

Quantitative Data

The table below shows representative yields for Ugi reactions with various cyclic ketones.[2]

EntryKetoneAmineCarboxylic AcidIsocyanideYield (%)
1CyclohexanoneBenzylamineAcetic Acidtert-Butyl isocyanide85
2CyclopentanoneBenzylamineAcetic Acidtert-Butyl isocyanide82
3N-Boc-4-piperidoneBenzylamineAcetic Acidtert-Butyl isocyanide78

Note: The use of this compound as a combined amine and ketone source represents an intramolecular variant, and yields may differ.

Ugi Reaction Signaling Pathway

G cluster_reactants Ugi Reactants cluster_intermediates Key Intermediates Ketone Ketone (from this compound) Imine Iminium Ion Ketone->Imine Amine Amine (from this compound) Amine->Imine Carboxylic_Acid Carboxylic Acid Nitrilium Nitrilium Ion Carboxylic_Acid->Nitrilium Isocyanide Isocyanide Imine->Nitrilium + Isocyanide Adduct α-Adduct Nitrilium->Adduct Product Spirocyclic Bis-amide Adduct->Product Mumm Rearrangement

Caption: Simplified Ugi reaction pathway leading to a spirocyclic bis-amide.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex, three-dimensional molecules, particularly spiro-N-heterocycles. The provided protocols for its application in three-component and Ugi four-component reactions offer efficient and atom-economical routes to novel scaffolds for drug discovery and development. Researchers are encouraged to explore the scope of these reactions with various substitution patterns to generate libraries of diverse spirocyclic compounds for biological screening.

References

Application Notes and Protocols for the Derivatization of the Ketone Group in 4-Amino-4-ethylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ketone group in 4-Amino-4-ethylcyclohexan-1-one. Derivatization of this scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The following protocols for reductive amination, oxime formation, and hydrazone formation are presented with detailed experimental procedures, expected outcomes, and characterization data based on analogous chemical transformations.

Reductive Amination

Reductive amination is a versatile method for converting a ketone into a secondary or tertiary amine.[1][2] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ. This method is widely used in drug discovery to introduce diverse substituents and modulate the pharmacological properties of a lead compound.

Logical Relationship: Reductive Amination Workflow

Reductive_Amination_Workflow Ketone 4-Amino-4-ethyl- cyclohexan-1-one ReactionMixture Reaction Mixture Ketone->ReactionMixture Amine Primary or Secondary Amine (e.g., Benzylamine) Amine->ReactionMixture Solvent Solvent (e.g., Methanol, DCE) Solvent->ReactionMixture ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->ReactionMixture Workup Aqueous Work-up & Extraction ReactionMixture->Workup Reaction Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product N-Substituted-4-amino- 4-ethylcyclohexylamine Purification->Product Pure Product

Caption: Workflow for the reductive amination of this compound.

Experimental Protocol: Synthesis of N-Benzyl-4-amino-4-ethylcyclohexylamine

Materials:

  • This compound hydrochloride

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes mixture

Procedure:

  • To a stirred solution of this compound hydrochloride (1.0 eq) and benzylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-Benzyl-4-amino-4-ethylcyclohexylamine.

Quantitative Data (Expected):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
This compound HCl177.671.0-
Benzylamine107.151.1-
N-Benzyl-4-amino-4-ethylcyclohexylamine232.36-70-90

Oxime Formation

The reaction of a ketone with hydroxylamine hydrochloride in the presence of a base yields an oxime.[2][4] Oximes are versatile intermediates in organic synthesis and can be used in various subsequent transformations, such as the Beckmann rearrangement to form lactams.

Experimental Workflow: Oxime Synthesis

Oxime_Formation_Workflow Ketone 4-Amino-4-ethyl- cyclohexan-1-one ReactionMixture Reaction Mixture Ketone->ReactionMixture Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->ReactionMixture Base Base (e.g., Sodium Acetate) Base->ReactionMixture Solvent Solvent (e.g., Ethanol/Water) Solvent->ReactionMixture Crystallization Crystallization/ Precipitation ReactionMixture->Crystallization Reaction Filtration Filtration & Washing Crystallization->Filtration Crude Product Product 4-Amino-4-ethylcyclohexan- 1-one Oxime Filtration->Product Pure Product

Caption: General workflow for the synthesis of an oxime from a ketone.

Experimental Protocol: Synthesis of this compound Oxime

Materials:

  • This compound hydrochloride

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.

  • Add sodium acetate (1.5 eq) to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound oxime.[5]

Quantitative Data (Expected):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
This compound HCl177.671.0-
Hydroxylamine HCl69.491.2-
This compound Oxime156.23-80-95

Hydrazone Formation

Hydrazones are formed by the reaction of a ketone with a hydrazine derivative.[6] These compounds are valuable in medicinal chemistry due to their diverse biological activities and their utility as intermediates for the synthesis of various heterocyclic compounds.[7] The use of substituted hydrazines, such as 2,4-dinitrophenylhydrazine, can also serve as a qualitative test for the presence of ketones.

Reaction Pathway: Hydrazone Formation

Hydrazone_Formation_Pathway Ketone 4-Amino-4-ethyl- cyclohexan-1-one Intermediate Hemiaminal Intermediate Ketone->Intermediate + Hydrazine Hydrazine Substituted Hydrazine (e.g., Phenylhydrazine) Hydrazine->Intermediate Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Product Substituted Hydrazone Intermediate->Product - H₂O Water H₂O

References

Application Notes: The Versatile Role of 4-Aminocyclohexanones as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminocyclohexanone and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. Their rigid cyclohexyl scaffold, combined with the versatile amino and keto functionalities, allows for the construction of complex molecular architectures with significant therapeutic potential. This document provides an overview of their applications, key synthetic protocols, and relevant data for researchers in medicinal chemistry and drug discovery. These intermediates are crucial in the development of drugs targeting the central nervous system (CNS), inflammation, and various cancers.[1]

Applications in Drug Synthesis

The 4-aminocyclohexanone core is a key building block for several classes of therapeutic agents.

  • Analgesics and Narcotic Antagonists : 4-Aryl-4-aminocyclohexanones represent a novel class of analgesics.[2] The substitution pattern on the aryl ring significantly influences their analgesic potency and activity. For instance, derivatives with m-hydroxy groups on the aryl ring have shown narcotic antagonist activity.[3] The amino alcohols derived from these ketones can act as potent analgesics.[3]

  • Antipsychotic Agents : The protected derivative, N-Boc-4-aminocyclohexanone, is a crucial intermediate in the synthesis of atypical antipsychotic drugs like Cariprazine.[4] Cariprazine is a potent dopamine D3/D2 receptor partial agonist.[4]

  • Kinase Inhibitors : Trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which can be synthesized from related precursors, are valuable intermediates for creating optically active compounds, including Janus kinase (JAK) inhibitors.[5] The 4-aminoquinazoline core, often found in kinase inhibitors, can be constructed using intermediates derived from 4-aminocyclohexanone scaffolds.[6][7]

  • Other Therapeutic Agents : The related compound, trans-4-aminocyclohexanol, is a precursor for drugs such as Ambroxol (a secretolytic agent) and Lomibuvir (an HCV protease inhibitor).[8] This highlights the utility of the aminocyclohexane scaffold in diverse therapeutic areas.

Below is a diagram illustrating the central role of the 4-aminocyclohexanone scaffold in accessing various drug classes.

G cluster_start Core Intermediate cluster_derivatives Key Derivatives cluster_drugs Therapeutic Classes A 4-Aminocyclohexanone Scaffold B N-Boc-4-aminocyclohexanone A->B C 4-Aryl-4-aminocyclohexanones A->C D trans-4-Aminocyclohexanol (Related Precursor) A->D Reduction E Antipsychotics (e.g., Cariprazine) B->E Multi-step Synthesis F Analgesics & Narcotic Antagonists C->F Further Modification G Kinase Inhibitors (e.g., JAK Inhibitors) D->G Oxidation & Coupling H Mucolytic Agents (e.g., Ambroxol) D->H Multi-step Synthesis

Caption: Role of 4-aminocyclohexanone as a versatile pharmaceutical intermediate.

Quantitative Data Summary

The following tables summarize key data regarding the biological activity of 4-aminocyclohexanone derivatives and their use as intermediates.

Table 1: Structure-Activity Relationship of 4-Aryl-4-aminocyclohexanone Analgesics

Aryl SubstituentPositionRelative PotencyNotes
Methyl (CH₃)para~50% of MorphineOne of the most potent compounds in the series.[2]
Bromo (Br)para~50% of MorphineShows comparable potency to the p-methyl derivative.[2]
Hydroxy (OH)metaNarcotic Antagonist ActivityThe dimethylamino group on the cyclohexane ring provides the most potent antagonist in this sub-series.[3]

Table 2: Pharmaceutical Intermediates and Their Final Drug Products

IntermediateDrug ProductTherapeutic Class
N-Boc-4-aminocyclohexanoneCariprazineAtypical Antipsychotic[4]
trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acidJanus Kinase (JAK) InhibitorsAnti-inflammatory / Antineoplastic[5]
trans-4-AminocyclohexanolAmbroxolSecretolytic Agent[8]
trans-4-AminocyclohexanolLomibuvirHCV Protease Inhibitor[8]

Experimental Protocols

Detailed methodologies for the synthesis of key 4-aminocyclohexanone intermediates are provided below.

Protocol 1: Synthesis of N-Boc-4-aminocyclohexanone

This protocol describes the synthesis of N-Boc-4-aminocyclohexanone starting from 4-aminocyclohexanol, a common precursor. The process involves two main steps: Boc protection of the amine followed by oxidation of the alcohol.[4]

G A 4-Aminocyclohexanol Hydrochloride B Step 1: Boc Protection A->B Boc Anhydride, Triethylamine, DCM C N-Boc-4-aminocyclohexanol B->C D Step 2: Oxidation C->D TEMPO, NaOCl, Ice Acetic Acid, DCM E N-Boc-4-aminocyclohexanone D->E G cluster_routeA Route A: Reduction then Amination cluster_side_products Potential Side Products (Avoided by Enzyme Selectivity) A 1,4-Cyclohexanedione B Keto Reductase (KRED) + NAD(P)H A->B F 1,4-Cyclohexanediol A->F Over-reduction C 4-Hydroxycyclohexanone B->C D Amine Transaminase (ATA) + Amine Donor C->D G 1,4-Cyclohexanediamine C->G Incorrect Amination Target E cis/trans-4-Aminocyclohexanol (Stereoisomerically Pure) D->E

References

Application Notes and Protocols for the Synthesis of 4-Amino-4-arylcyclohexanones with Central Nervous System (CNS) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-4-arylcyclohexanones, a class of compounds that has demonstrated significant activity within the central nervous system, including analgesic and narcotic antagonist effects. The following sections outline the synthetic methodologies, present key structure-activity relationship (SAR) data, and provide visualizations of the synthetic pathways.

Introduction

4-Amino-4-arylcyclohexanones are a compelling class of molecules in medicinal chemistry due to their demonstrated analgesic properties. Research has shown that modifications to the aryl ring, the amino group, and the cyclohexanone core can significantly influence their potency and pharmacological profile. Some derivatives exhibit mixed analgesic and narcotic antagonist activity, making them interesting candidates for the development of novel pain therapeutics with potentially reduced side effects compared to classical opioids.[1] The core structure allows for systematic modifications to explore the structure-activity relationships and optimize for desired CNS effects.

Synthesis of 4-Amino-4-arylcyclohexanones

The synthesis of 4-amino-4-arylcyclohexanones can be achieved through several strategic routes. Two primary methods are detailed below, based on published literature.

Method 1: Synthesis via Double Michael Reaction and Curtius Rearrangement

A common approach to the 4,4-disubstituted cyclohexanone core involves a double Michael addition followed by a Curtius rearrangement to introduce the amine functionality.[2]

Step 1: Synthesis of 4-Aryl-4-cyanocyclohexanone

  • To a solution of an appropriate arylacetonitrile in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

  • Slowly add two equivalents of an acrylate ester (e.g., ethyl acrylate) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, neutralize with acid, and perform a Dieckmann cyclization.

  • The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the 4-aryl-4-cyanocyclohexanone.

Step 2: Ketalization of the Cyclohexanone

  • Protect the ketone functionality of the 4-aryl-4-cyanocyclohexanone as a ketal, for example, by reacting with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene, with azeotropic removal of water.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

  • Hydrolyze the nitrile group of the ketal-protected cyanocyclohexane to a carboxylic acid using a strong base (e.g., sodium hydroxide) in a mixture of water and alcohol, followed by acidification.

Step 4: Curtius Rearrangement to Form the Amine

  • Convert the carboxylic acid to an isocyanate via a Curtius rearrangement. This can be achieved by treating the acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine in an inert solvent (e.g., toluene) with heating.[2]

  • Hydrolyze the resulting isocyanate with aqueous acid to yield the primary amine.

Step 5: N-Alkylation and Deprotection (for secondary and tertiary amines)

  • The primary amine can be further modified, for instance, by reductive amination with aldehydes or ketones to introduce alkyl groups.

  • Finally, deprotect the ketal using acidic conditions (e.g., aqueous HCl) to yield the desired 4-amino-4-arylcyclohexanone.[1]

Method 2: Synthesis via Grignard Reaction with an α-Aminonitrile

An alternative route involves the reaction of a Grignard reagent with an α-aminonitrile derived from a protected cyclohexanedione.[3]

Step 1: Preparation of the α-Aminonitrile of 1,4-Cyclohexanedione Monoketal

  • Start with 1,4-cyclohexanedione monoketal.

  • React the monoketal with an amine (e.g., dimethylamine) and a cyanide source (e.g., potassium cyanide) in the presence of an acid to form the corresponding α-aminonitrile.

Step 2: Grignard Reaction

  • Prepare the appropriate arylmagnesium bromide Grignard reagent (e.g., m-hydroxyphenylmagnesium bromide, with the hydroxyl group protected as a tetrahydropyranyl (THP) ether).[3]

  • Add the Grignard reagent to a solution of the α-aminonitrile. The Grignard reagent will displace the cyanide group to form the 4-amino-4-arylcyclohexanone, with the ketone and any functional groups on the aryl ring still protected.

Step 3: Deprotection

  • Remove the protecting groups under acidic conditions to yield the final 4-amino-4-arylcyclohexanone derivative. For instance, the THP ether and the ketal can be removed simultaneously with aqueous acid.[3]

Structure-Activity Relationship (SAR) and CNS Activity Data

The analgesic activity of 4-amino-4-arylcyclohexanones is highly dependent on the nature and position of substituents on the aromatic ring and the substitution on the amino group.[2]

CompoundAryl SubstituentAmino SubstituentAnalgesic Potency (Morphine = 1)Narcotic Antagonist ActivityReference
4-Amino-4-(p-methylphenyl)cyclohexanonep-CH₃-NH₂~0.5Not Reported[2]
4-Amino-4-(p-bromophenyl)cyclohexanonep-Br-NH₂~0.5Not Reported[2]
4-(Dimethylamino)-4-(m-hydroxyphenyl)cyclohexanone ethylene ketalm-OH-N(CH₃)₂PotentYes[1][3]
4-(N-butylmethylamino)-4-(m-hydroxyphenyl)cyclohexanone ethylene ketalm-OH-N(CH₃)(n-Bu)PotentYes[1]

Note: This table is a summary of reported trends and specific examples. Potency can be influenced by the specific assay used.

Key SAR observations include:

  • Aryl Substituents: Electron-donating or halogen substituents at the para-position of the aryl ring can lead to potent analgesic activity.[2] A meta-hydroxyl group on the phenyl ring is a key feature in derivatives that also exhibit narcotic antagonist activity.[3]

  • Amino Substituents: The nature of the substituent on the nitrogen atom is critical. For m-hydroxyphenyl derivatives, the dimethylamino group was found to confer the most potent antagonist activity.[3]

  • Cyclohexanone Modifications: Reduction of the carbonyl group to a hydroxyl group can significantly increase potency, with the stereochemistry of the resulting amino alcohol being crucial. The trans (relative to the amino group) alcohol isomers are generally more potent.[4]

Visualizations

Synthetic Workflow: Method 1

G A Arylacetonitrile + Acrylate Ester B Double Michael Addition A->B C Dieckmann Cyclization B->C D Hydrolysis & Decarboxylation C->D E 4-Aryl-4-cyanocyclohexanone D->E F Ketalization E->F G Protected Cyanocyclohexanone F->G H Nitrile Hydrolysis G->H I Protected Carboxylic Acid H->I J Curtius Rearrangement I->J K Protected Isocyanate J->K L Hydrolysis K->L M Protected Primary Amine L->M N N-Alkylation (Optional) M->N P Deprotection M->P O Protected N-Alkyl Amine N->O O->P Q 4-Amino-4-arylcyclohexanone P->Q

Caption: Synthetic scheme via double Michael addition.

Synthetic Workflow: Method 2

G A 1,4-Cyclohexanedione Monoketal B Formation of α-Aminonitrile A->B C α-Aminonitrile B->C E Grignard Reaction C->E D Aryl Grignard Reagent D->E F Protected 4-Amino-4-arylcyclohexanone E->F G Deprotection F->G H 4-Amino-4-arylcyclohexanone G->H

Caption: Synthetic scheme via Grignard reaction.

Potential Mechanism of Action

The analgesic and narcotic antagonist activities of certain 4-amino-4-arylcyclohexanones suggest an interaction with the opioid receptor system.

G cluster_neuron Neuron OpioidReceptor Opioid Receptor G_Protein G-Protein OpioidReceptor->G_Protein Activates/ Antagonizes AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannel Ion Channel Modulation G_Protein->IonChannel cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia cAMP->Analgesia IonChannel->Analgesia Compound 4-Amino-4-aryl- cyclohexanone Compound->OpioidReceptor Binds to

Caption: Hypothesized interaction with opioid receptors.

Conclusion

The synthesis of 4-amino-4-arylcyclohexanones offers a versatile platform for the development of novel CNS-active agents. The methodologies presented here, derived from established literature, provide a solid foundation for researchers to synthesize and evaluate new analogues. The structure-activity relationship data underscores the importance of systematic modification of the aryl and amino substituents to fine-tune the pharmacological properties of these compounds. Further investigation into their mechanisms of action will be crucial for the rational design of next-generation therapeutics.

References

Application Notes and Protocols: Development of DPP-4 Inhibitors from Aminocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus. Inhibition of DPP-4 prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. This mechanism offers a glucose-dependent approach to lowering blood sugar with a reduced risk of hypoglycemia.[1][2] Among the various scaffolds investigated for DPP-4 inhibition, aminocyclohexane derivatives have shown considerable promise, with sitagliptin, the first approved DPP-4 inhibitor, featuring a central cyclohexylamine core.[3][4] This document provides detailed application notes and protocols for the development of DPP-4 inhibitors based on the aminocyclohexane scaffold.

Rationale for Aminocyclohexane Scaffold

The design of aminocyclohexane-based DPP-4 inhibitors was guided by molecular modeling and X-ray crystallography of DPP-4 in complex with early inhibitors.[3] The cyclohexylamine moiety serves as a rigid scaffold to orient key pharmacophoric elements into the active site of the DPP-4 enzyme. The binding of these inhibitors is primarily governed by interactions with the S1 and S2 pockets of the enzyme. The amino group of the aminocyclohexane core typically forms a crucial salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket.[5] Modifications on the cyclohexane ring and the amide substituent can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro DPP-4 inhibitory activity of representative aminocyclohexane derivatives. The data highlights key structural modifications and their impact on potency.

Compound IDStructureR GroupIC50 (nM)Reference
Sitagliptin (1) 2,4,5-trifluorophenylTriazolopiperazine18[6]
Analog 2a 2,4,5-trifluorophenylSubstituted piperidine21[3]
General Structure

Key SAR Insights:

  • Amino Group: A primary or secondary amine on the cyclohexane ring is critical for interaction with the catalytic site, specifically forming a salt bridge with Glu205/Glu206.[5]

  • Aromatic Substituent (R Group): The nature and substitution pattern of the aromatic ring significantly influence potency. Electron-withdrawing groups, such as fluorine atoms on the phenyl ring of sitagliptin, enhance binding affinity.[4]

  • Cyclohexane Conformation: The stereochemistry of the substituents on the cyclohexane ring is crucial for optimal orientation within the active site.

  • Amide Substituent: The group attached to the carbonyl of the amide linkage can be varied to explore interactions with the S1 pocket of the enzyme, impacting both potency and selectivity. The triazolopiperazine moiety in sitagliptin is a key contributor to its high affinity and selectivity.[7]

Experimental Protocols

General Synthesis of Aminocyclohexane-Based DPP-4 Inhibitors

The synthesis of aminocyclohexane-based DPP-4 inhibitors generally involves the coupling of a protected aminocyclohexane carboxylic acid derivative with a desired amine, followed by deprotection. The following is a representative synthetic scheme based on the development of sitagliptin.[8]

Scheme 1: General Synthetic Route

  • Asymmetric Hydrogenation: A β-ketoester is asymmetrically hydrogenated to introduce the desired stereochemistry at the β-position.

  • Lactam Formation: The resulting β-hydroxy ester is converted to a protected β-lactam.

  • Amide Coupling: The β-lactam is coupled with the desired heterocyclic amine (e.g., a triazolopiperazine derivative).

  • Deprotection: Removal of protecting groups yields the final aminocyclohexane-based DPP-4 inhibitor.

A detailed, step-by-step synthesis protocol for a specific analog would require access to the primary literature reporting that compound.

In Vitro DPP-4 Inhibition Assay Protocol

This protocol describes a continuous fluorometric assay to determine the in vitro inhibitory activity of test compounds against human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.4) containing 0.1% BSA

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and Gly-Pro-AMC substrate in assay buffer to their final working concentrations.

  • Assay Protocol: a. To each well of the 96-well plate, add 50 µL of the test compound solution or reference inhibitor. For control wells, add 50 µL of assay buffer with the corresponding DMSO concentration. b. Add 25 µL of the diluted DPP-4 enzyme solution to all wells. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells. e. Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorescence plate reader.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100 c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

drug_discovery_workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase cluster_3 Regulatory & Market Target_ID Target Identification (DPP-4) Lead_Gen Lead Generation (Aminocyclohexane Scaffold) Target_ID->Lead_Gen HTS, Rational Design Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Synthesis of Analogs In_Vitro In Vitro Assays (DPP-4 Inhibition, Selectivity) Lead_Opt->In_Vitro Biological Evaluation In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Promising Candidates Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval Market Market Launch Approval->Market dpp4_signaling_pathway cluster_0 Meal Ingestion cluster_1 Incretin Axis cluster_2 Pancreatic Response cluster_3 Glycemic Control Meal Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Meal->GLP1_GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degradation DPP4_Inhibitor Aminocyclohexane DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits Glucose_Uptake ↑ Glucose Uptake Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose sar_logic cluster_modifications Structural Modifications Core Aminocyclohexane Core R1 R1: Amide Substituent (e.g., Triazolopiperazine) Core->R1 R2 R2: Aromatic Group (e.g., Trifluorophenyl) Core->R2 Stereo Stereochemistry Core->Stereo SAR Structure-Activity Relationship (SAR) R1->SAR R2->SAR Stereo->SAR Potency Potency (IC50) SAR->Potency Selectivity Selectivity (vs. DPP-8/9) SAR->Selectivity PK Pharmacokinetics SAR->PK

References

Troubleshooting & Optimization

"optimization of reaction conditions for 4-aminocyclohexanone synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-aminocyclohexanone, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-aminocyclohexanone?

A1: The three most prevalent methods for synthesizing 4-aminocyclohexanone are:

  • Reductive Amination of 1,4-Cyclohexanedione: This is a direct, one-step method.

  • Oxidation of 4-Aminocyclohexanol: A common route when 4-aminocyclohexanol is a readily available starting material.

  • Hydrogenation of p-Aminophenol: This method first produces 4-aminocyclohexanol, which is then oxidized.

Q2: I am getting a significant amount of a dimeric secondary amine byproduct during reductive amination. How can I minimize this?

A2: The formation of a secondary amine byproduct, where the product amine reacts with another molecule of the starting ketone, is a common issue. To minimize this, consider the following:

  • Use a large excess of the ammonia source: This will favor the reaction of the ketone with ammonia over the product amine.

  • Slow addition of the reducing agent: Add the reducing agent slowly to the reaction mixture containing the ketone and the ammonia source. This keeps the concentration of the primary amine product low at any given time, reducing the likelihood of it reacting with the starting ketone.

  • Control the stoichiometry: If using a primary amine as the starting material, using the carbonyl compound as the limiting reagent can suppress overalkylation.[1]

Q3: My oxidation of 4-aminocyclohexanol is giving a low yield. What are the potential reasons?

A3: Low yields in the oxidation of 4-aminocyclohexanol can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to ensure all the starting material is consumed.

  • Over-oxidation: Some strong oxidizing agents can lead to side reactions or degradation of the product.

  • Incompatibility of the oxidizing agent with the free amine: The amino group can be sensitive to oxidation. It may be necessary to protect the amine group (e.g., as a Boc-carbamate) before oxidation and then deprotect it. A patent describes the oxidation of N-Boc-4-aminocyclohexanol using sodium hypochlorite or sodium chlorite.[2]

  • Work-up issues: The product, 4-aminocyclohexanone, is water-soluble, which can lead to losses during aqueous work-up. Extraction with an appropriate organic solvent and minimizing the volume of aqueous washes can help.

Q4: How can I purify the final 4-aminocyclohexanone product?

A4: 4-Aminocyclohexanone is typically purified by:

  • Crystallization: The hydrochloride salt of 4-aminocyclohexanone can be crystallized from a suitable solvent system.

  • Column Chromatography: While effective, it may be more suitable for smaller scale purifications. Derivatization of the amine (e.g., with a Boc group) can improve its chromatographic behavior.

  • Distillation: Vacuum distillation can be used for purification, but care must be taken to avoid thermal decomposition.

Troubleshooting Guides

Method 1: Reductive Amination of 1,4-Cyclohexanedione

This method involves the reaction of 1,4-cyclohexanedione with an ammonia source in the presence of a reducing agent.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1,4-cyclohexanedione and ammonia source in solvent B Add catalyst (e.g., Pd/C) if using catalytic hydrogenation A->B Catalytic Route C Introduce reducing agent (H2 gas or chemical reductant) A->C Chemical Reduction Route B->C D Monitor reaction progress by TLC or LC-MS C->D E Filter catalyst (if applicable) D->E F Remove solvent E->F G Purify by crystallization or chromatography F->G

Caption: General workflow for the synthesis of 4-aminocyclohexanone via reductive amination.

Troubleshooting Table: Reductive Amination

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material Inactive catalyst or reducing agent.Use fresh, high-quality catalyst or reducing agent. For Pd/C, ensure it is not poisoned.
Insufficient pressure of hydrogen gas (for catalytic hydrogenation).Ensure the system is properly sealed and pressurized to the recommended level.
Incorrect pH for imine formation.For chemical reductants like NaBH3CN, the reaction is often carried out under mildly acidic conditions (pH 4-5) to facilitate imine formation.[3]
Formation of 4-hydroxycyclohexylamine Ketone reduction is competing with reductive amination.Use a milder reducing agent that is more selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH3CN).[4]
Formation of 1,4-diaminocyclohexane Over-amination of the starting diketone.Control the stoichiometry of the ammonia source and the reducing agent.
Product is difficult to isolate from the reaction mixture The product is water-soluble.Perform multiple extractions with a suitable organic solvent. Consider converting the product to its hydrochloride salt to facilitate precipitation.

Detailed Experimental Protocol: Reductive Amination using Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure reactor, dissolve 1,4-cyclohexanedione (1 equiv.) and a source of ammonia (e.g., ammonium acetate, 5-10 equiv.) in a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization of its hydrochloride salt or by column chromatography.

Method 2: Oxidation of 4-Aminocyclohexanol

This method is suitable when 4-aminocyclohexanol is the starting material. Mild oxidation conditions are required to avoid side reactions involving the amino group. The Parikh-Doering oxidation is a suitable method.[5]

Logical Relationship: Key Considerations for Oxidation

G Start Start: 4-Aminocyclohexanol Protect Protect Amino Group? (e.g., Boc protection) Start->Protect Oxidize Select Mild Oxidizing Agent (e.g., Parikh-Doering, Swern) Start->Oxidize No Protect->Oxidize Yes Deprotect Deprotect Amino Group (if protected) Oxidize->Deprotect If protected Purify Purify 4-Aminocyclohexanone Oxidize->Purify If not protected Deprotect->Purify

Caption: Decision process for the oxidation of 4-aminocyclohexanol.

Troubleshooting Table: Oxidation of 4-Aminocyclohexanol

Problem Possible Cause(s) Recommended Solution(s)
Low yield Incomplete reaction.Increase the reaction time or the amount of oxidizing agent. Monitor the reaction closely by TLC.
Decomposition of the product.Use milder reaction conditions (e.g., lower temperature). The Parikh-Doering oxidation can often be run at 0 °C to room temperature.[5]
Side reactions involving the unprotected amine.Protect the amino group as a carbamate (e.g., Boc) before oxidation.[2]
Formation of unidentified byproducts Over-oxidation or side reactions.Ensure anhydrous conditions, as water can interfere with some oxidation reactions. Use freshly distilled solvents and reagents.
Pummerer rearrangement byproduct (for Swern-type oxidations).Maintain a low reaction temperature (typically -78 °C for Swern oxidations) to suppress this side reaction.[6]
Difficult purification The product is a polar and water-soluble compound.After quenching the reaction, perform multiple extractions with a suitable organic solvent. Conversion to the hydrochloride salt can aid in isolation by precipitation.

Detailed Experimental Protocol: Parikh-Doering Oxidation of N-Boc-4-aminocyclohexanol

  • Protection of 4-Aminocyclohexanol: React 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc)2O in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to obtain N-Boc-4-aminocyclohexanol.

  • Reaction Setup: Dissolve N-Boc-4-aminocyclohexanol (1 equiv.) and triethylamine (3-5 equiv.) in anhydrous DMSO and dichloromethane.

  • Oxidation: Cool the solution to 0 °C and add sulfur trioxide pyridine complex (SO3·py, 3-4 equiv.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Treat the crude N-Boc-4-aminocyclohexanone with an acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the Boc protecting group.

  • Purification: Purify the resulting 4-aminocyclohexanone, typically by crystallization of its hydrochloride salt.

Method 3: Synthesis from p-Aminophenol

This two-step route involves the initial hydrogenation of p-aminophenol to 4-aminocyclohexanol, followed by oxidation to 4-aminocyclohexanone. A key challenge is controlling the stereochemistry of the hydrogenation to favor the desired isomer of 4-aminocyclohexanol.

Experimental Workflow: Synthesis from p-Aminophenol

G cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Oxidation A Hydrogenate p-aminophenol using a suitable catalyst (e.g., Ru-M/Al2O3) B Isolate 4-aminocyclohexanol (mixture of isomers) A->B C Oxidize 4-aminocyclohexanol to 4-aminocyclohexanone B->C D Purify the final product C->D

References

Technical Support Center: Synthesis of 4-Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-substituted cyclohexanones. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-substituted cyclohexanones and their primary challenges?

A1: The primary synthetic routes include the oxidation of 4-substituted cyclohexanols, catalytic hydrogenation of 4-substituted phenols, and various cyclization reactions. Key challenges are often low yields, lack of stereoselectivity, and the occurrence of side reactions. For instance, the direct catalytic hydrogenation of 4-methoxyphenol to 4-methoxycyclohexanone can suffer from low conversion rates, with one study reporting a conversion of only 33.2%.[1] Traditional multi-step methods starting from materials like 1,4-cyclohexanedione-ethylene ketal can be complex and result in low yields, making them unsuitable for large-scale production.[1]

Q2: How can I improve the yield of my 4-substituted cyclohexanone synthesis?

A2: Improving the yield often depends on the chosen synthetic route. For the oxidation of 4-substituted cyclohexanols, using a clean and efficient oxidant is crucial. A method using oxygen-containing gas as the oxidant has been shown to achieve high yields (e.g., 94.4% for 4-methoxycyclohexanone) with good selectivity and is environmentally friendly.[1] Optimizing reaction conditions such as temperature, reaction time, and catalyst loading is also critical. For instance, in the oxidation of 4-substituted cyclohexanols, the catalyst amount can range from 0.1-10% of the starting material, and the temperature can be controlled between 0 to 100 °C.[1]

Q3: What strategies can be employed to control stereoselectivity in the synthesis of 4-substituted cyclohexanones?

A3: Controlling stereoselectivity is a significant challenge, especially when creating chiral centers. Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts is an effective method for the enantioselective preparation of 4-hydroxy-2-cyclohexenone derivatives.[2][3][4] The choice of catalyst and reaction conditions can significantly influence the enantiomeric excess (ee). For example, the asymmetric reduction of an enone using an (R,R)-Noyori-I catalyst can yield the desired allylic alcohol with high enantioselectivity.[2][3] For diastereoselectivity, cascade reactions like the inter–intramolecular double Michael addition of curcumins to arylidenemalonates have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity.[5][6]

Q4: How can I minimize the formation of side products?

A4: The formation of side products can be minimized by carefully selecting reagents and reaction conditions. For example, in the synthesis of 4-hydroxy-2-cyclohexenone via asymmetric reduction, the choice of hydrogen source can impact the formation of fully hydrogenated byproducts.[2][3] The use of protecting groups for sensitive functionalities can also prevent unwanted side reactions.[7] Additionally, purification methods like distillation and chromatography are essential for removing impurities and side products.[8][9]

Q5: What are the common issues with starting materials and how can they be addressed?

A5: The purity and stability of starting materials are crucial for a successful synthesis. For instance, some intermediates, like certain 4-hydroxy-2-cyclohexenones, can be volatile, necessitating immediate use in the subsequent step or conversion to a more stable protected form.[2][10] It is also important to ensure that the starting materials are free from impurities that could interfere with the reaction or poison the catalyst.

Troubleshooting Guides

Problem 1: Low Yield in the Oxidation of 4-Substituted Cyclohexanol
Possible Cause Troubleshooting Step
Inefficient OxidantSwitch to a more efficient and selective oxidizing agent. A system using an oxygen-containing gas as the oxidant has shown high yields.[1]
Suboptimal Reaction ConditionsOptimize the reaction temperature, pressure, and time. For the oxidation of 4-methoxycyclohexanol, a temperature of 50 °C for 1 hour has been reported to give a high yield.[1]
Catalyst DeactivationEnsure the catalyst is active and not poisoned by impurities in the starting material or solvent. The amount of catalyst used can also be optimized (typically 0.1-10% of the substrate).[1]
Problem 2: Poor Stereoselectivity
Possible Cause Troubleshooting Step
Inappropriate CatalystFor enantioselective synthesis, screen different chiral catalysts. Bifunctional ruthenium catalysts like the Noyori-type catalysts have proven effective for asymmetric transfer hydrogenation.[2][3]
Achiral Reaction ConditionsFor diastereoselective synthesis, consider using a chiral auxiliary or a substrate-controlled approach. The use of phase transfer catalysts in cascade reactions has also been shown to yield products with high diastereoselectivity.[5]
RacemizationIf the product is prone to racemization, consider milder reaction or workup conditions.
Problem 3: Difficulty in Product Purification

| Possible Cause | Troubleshooting Step | | Presence of Close-Boiling Impurities | For purification by distillation, using a split vacuum rectification column can improve separation.[9] Treating the crude product with acids or ion exchangers can degrade impurities, making them easier to separate by distillation.[8] | | Product Volatility | For volatile products, purification by column chromatography may be more suitable.[2] It may also be necessary to derivatize the product to a less volatile form before purification. | | Formation of Complex Mixtures | Re-evaluate the reaction conditions to minimize side reactions. If a complex mixture is unavoidable, a combination of purification techniques (e.g., extraction, crystallization, and chromatography) may be necessary. |

Quantitative Data Summary

Table 1: Yields for the Synthesis of 4-Methoxycyclohexanone

Starting Material Method Yield (%) Reference
4-MethoxycyclohexanolOxidation with O₂/Toluene94.4[1]
4-MethoxyphenolCatalytic Hydrogenation33.2 (conversion)[1]

Table 2: Enantioselective Synthesis of 4-Hydroxy-2-cyclohexenone Derivatives

Starting Material Catalyst Product Yield (%) ee (%) Reference
Enone 4(R,R)-Noyori-I(R)-Allylic alcohol 679-[2][3]
(R)-Allylic alcohol 6Montmorillonite K-10(R)-4-hydroxy-2-cyclohexenone6492[2][3]
Enone 4(S,S)-Noyori-I(S)-Allylic alcohol 678-[3]
(S)-Allylic alcohol 6Montmorillonite K-10(S)-4-hydroxy-2-cyclohexenone6292[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxycyclohexanone by Oxidation

This protocol is adapted from a patented method.[1]

  • Reaction Setup: To a 500 mL autoclave, add 13.0 g of 4-methoxycyclohexanol and dissolve it in 150 mL of toluene.

  • Addition of Catalysts and Reagents: Add 0.2 g of catalyst, 0.2 mL of acetic acid (30 wt% solution), and 0.03 g of sodium nitrite to the mixture.

  • Reaction: Stir the mixture in air at 50 °C for 1 hour.

  • Workup: After the reaction is complete, wash the mixture with water to separate the organic phase.

  • Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate and distill off the solvent to obtain the product.

Protocol 2: Enantioselective Synthesis of (R)-4-Hydroxy-2-cyclohexenone

This protocol is based on the work of Alibés and co-workers.[2][3]

  • Asymmetric Reduction:

    • To a stirred solution of the starting enone (104 mg, 0.68 mmol) in a biphasic medium of CH₂Cl₂ (2.3 mL) and water (2.3 mL), sequentially add tetrabutylammonium chloride (57 mg, 0.20 mmol), sodium formate (139 mg, 2.04 mmol), and the (R,R)-Noyori-I catalyst (13 mg, 0.020 mmol) at room temperature.

    • Stir the reaction mixture for 3 hours.

    • After completion, separate the organic layer, dry it, and purify by column chromatography to yield the allylic alcohol.

  • Deprotection:

    • Treat the obtained allylic alcohol with montmorillonite K-10 in dichloromethane at room temperature.

    • Monitor the reaction until completion.

    • Filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain the final product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Transformation cluster_troubleshooting In-Process Control & Troubleshooting cluster_purification Purification cluster_product Final Product Start 4-Substituted Phenol or Cyclohexanol Derivative Reaction Key Reaction Step (e.g., Oxidation, Hydrogenation, Asymmetric Reduction) Start->Reaction Select Route Control Monitor Reaction (TLC, GC, NMR) Address Issues: - Low Conversion - Side Products - Stereocontrol Reaction->Control Monitor Progress Control->Reaction Optimize Conditions Purification Purification (Distillation, Chromatography, Crystallization) Control->Purification Proceed to Workup Product 4-Substituted Cyclohexanone Purification->Product Isolate Pure Product

Caption: General workflow for the synthesis of 4-substituted cyclohexanones.

Troubleshooting_Tree cluster_yield cluster_stereo cluster_side Problem Synthetic Challenge Identified LowYield Low Yield Problem->LowYield PoorStereo Poor Stereoselectivity Problem->PoorStereo SideProducts Side Product Formation Problem->SideProducts CheckReagents Check Reagent Purity & Activity LowYield->CheckReagents OptimizeCond Optimize Temp, Time, Catalyst Loading LowYield->OptimizeCond ChangeRoute Consider Alternative Synthetic Route LowYield->ChangeRoute ChangeCatalyst Screen Chiral Catalysts or Auxiliaries PoorStereo->ChangeCatalyst ModifySubstrate Modify Substrate to Induce Selectivity PoorStereo->ModifySubstrate AdjustSolvent Vary Solvent Polarity PoorStereo->AdjustSolvent ProtectingGroups Use Protecting Groups for Sensitive Moieties SideProducts->ProtectingGroups MilderCond Employ Milder Reaction Conditions SideProducts->MilderCond PurificationStrategy Develop Robust Purification Strategy SideProducts->PurificationStrategy

Caption: Decision tree for troubleshooting common synthetic issues.

References

Technical Support Center: 4-Aminocyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during experiments with 4-aminocyclohexanones.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with 4-aminocyclohexanone?

A1: Due to its bifunctional nature, containing both a primary amine and a ketone, 4-aminocyclohexanone is susceptible to several side reactions. The most prevalent include:

  • Self-Condensation (Dimerization): Two molecules of 4-aminocyclohexanone can react with each other through an aldol-type condensation to form dimer impurities. This is often catalyzed by acidic or basic conditions.

  • Over-Reduction: In reactions involving the reduction of the ketone, the product, 4-aminocyclohexanol, can be a desired product or a side product, depending on the synthetic goal. Further reduction to a diol is also a possibility under harsh reducing conditions, though less common for the amino-ketone itself.

  • Over-Amination: During its synthesis from 1,4-cyclohexanedione, or in reactions where it is an intermediate, the ketone can react with an additional amine source to form a diamine byproduct.[1]

  • Imine Formation and Stability Issues: In reductive amination reactions, incomplete reduction can leave residual imine as a significant impurity.

Q2: How can I minimize the self-condensation of 4-aminocyclohexanone?

A2: Minimizing self-condensation primarily involves controlling the reaction conditions and protecting the amine group.

  • pH Control: Maintaining a neutral or slightly acidic pH can reduce the rate of both acid and base-catalyzed self-condensation.

  • Protecting Groups: The use of a protecting group for the amine, such as a tert-butoxycarbonyl (Boc) group, prevents the amine from participating in side reactions. The protected ketone can then be used in subsequent steps, and the protecting group can be removed later.

  • Temperature Control: Running reactions at lower temperatures can help to decrease the rate of this side reaction.

Q3: My reductive amination of 4-aminocyclohexanone is not going to completion, and I have a significant amount of imine impurity. What can I do?

A3: Incomplete reductive amination is a common issue. Here are several troubleshooting steps:

  • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride (STAB) or sodium cyanobohydride (NaBH3CN).

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. If the reaction is sluggish, a moderate increase in temperature might be necessary.

  • pH Adjustment: The formation of the iminium ion, which is more readily reduced than the imine, is pH-dependent. A slightly acidic pH (around 5-6) is often optimal.

  • Order of Addition: Adding the reducing agent after the imine has had time to form can sometimes improve yields.

Q4: How can I purify 4-aminocyclohexanone from its side products?

A4: Purification can be challenging due to the polarity of the compound and its side products.

  • Crystallization as a Salt: 4-aminocyclohexanone can be converted to its hydrochloride salt, which can often be purified by crystallization.[2][3] This is an effective way to remove non-basic impurities.

  • Column Chromatography: While challenging due to the polarity, chromatography on silica gel can be effective. Using a polar eluent system, often with a small amount of a basic modifier like triethylamine or ammonia in the mobile phase, can improve separation. Protecting the amine group (e.g., as a Boc-carbamate) makes the compound less polar and significantly easier to purify by chromatography.

Troubleshooting Guides

Issue 1: Formation of a High-Molecular-Weight, Insoluble Material in the Reaction Mixture
Possible Cause Troubleshooting Step Expected Outcome
Extensive Self-Condensation/Polymerization 1. Protect the Amine: Before proceeding with the reaction, protect the amino group with a suitable protecting group (e.g., Boc anhydride). 2. Control pH: Buffer the reaction mixture to maintain a pH between 6 and 7. 3. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).Reduced formation of high-molecular-weight byproducts. The protected 4-aminocyclohexanone should be more stable under the reaction conditions.
Reaction with Solvent 1. Solvent Selection: Use an aprotic solvent that is unreactive towards ketones and amines. 2. Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can sometimes promote side reactions.A cleaner reaction profile with fewer solvent-related adducts.
Issue 2: Low Yield of the Desired Product in a Reaction Using 4-Aminocyclohexanone
Possible Cause Troubleshooting Step Expected Outcome
Decomposition of Starting Material 1. Use the Hydrochloride Salt: 4-aminocyclohexanone hydrochloride is often more stable for storage than the free base. Neutralize just before use. 2. Freshly Prepare or Purify: If possible, use freshly prepared or purified 4-aminocyclohexanone.Improved reaction yield due to the use of a higher purity starting material.
Competitive Side Reactions 1. Review Reaction Conditions: Analyze the reaction for conditions that may favor known side reactions (e.g., high temperature, strong acid or base). 2. Protecting Group Strategy: Implement a protecting group strategy for the amine to prevent its participation in unwanted reactions.Increased selectivity for the desired reaction pathway and a higher yield of the target molecule.

Data Presentation

Table 1: Summary of Common Side Reactions and Influencing Factors

Side Reaction Description Favorable Conditions Mitigation Strategies
Self-Condensation (Dimerization) Aldol-type reaction between two molecules of 4-aminocyclohexanone.Acidic or basic pH, elevated temperatures.pH control (neutral), use of amine protecting groups, lower reaction temperatures.
Over-Reduction Reduction of the ketone to a secondary alcohol.Strong reducing agents (e.g., LiAlH4), prolonged reaction times.Use of milder reducing agents (e.g., NaBH4 at low temperature), stoichiometric control of the reducing agent.
Over-Amination Formation of a diamine from a diketone precursor or in the presence of excess amine.High concentration of the aminating agent, elevated temperatures.Stoichiometric control of reagents, stepwise synthesis with purification of the intermediate 4-aminocyclohexanone.
Residual Imine Incomplete reduction during reductive amination.Inefficient reducing agent, non-optimal pH, short reaction time.Use of selective reducing agents (e.g., STAB), optimization of pH (slightly acidic), increased reaction time or temperature.

Experimental Protocols

Protocol 1: General Procedure for the Boc-Protection of 4-Aminocyclohexanone to Minimize Side Reactions
  • Dissolution: Dissolve 4-aminocyclohexanone hydrochloride in a suitable solvent such as a mixture of dioxane and water.

  • Basification: Add a base, such as sodium carbonate or sodium hydroxide, to neutralize the hydrochloride and free the amine.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the solution. A common molar ratio is 1.1 to 1.5 equivalents of Boc₂O relative to the 4-aminocyclohexanone.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, perform an aqueous work-up. Typically, this involves dilution with water and extraction with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting N-Boc-4-aminocyclohexanone can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: Purification of 4-Aminocyclohexanone via Crystallization of its Hydrochloride Salt
  • Dissolution: Dissolve the crude 4-aminocyclohexanone free base in a minimal amount of a suitable organic solvent, such as isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) with stirring. The hydrochloride salt will precipitate.

  • Crystallization: Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove soluble impurities.

  • Drying: Dry the purified 4-aminocyclohexanone hydrochloride under vacuum.

Visualizations

Self_Condensation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Side Product mol1 4-Aminocyclohexanone (Enolate/Nucleophile) aldol_adduct Aldol Adduct mol1->aldol_adduct + H+ or -OH mol2 4-Aminocyclohexanone (Electrophile) mol2->aldol_adduct dimer Self-Condensation Dimer aldol_adduct->dimer - H2O

Caption: Self-condensation of 4-aminocyclohexanone leading to dimer formation.

Troubleshooting_Workflow cluster_solutions Mitigation Strategies start Unwanted Side Product Observed identify Identify Side Product (e.g., Dimer, Diamine, Imine) start->identify cause Determine Potential Cause (pH, Temp, Reagents) identify->cause protect Use Protecting Group cause->protect control_ph Adjust/Buffer pH cause->control_ph control_temp Lower Reaction Temp cause->control_temp reagent Change Reagents/ Stoichiometry cause->reagent purify Purify Product (Crystallization, Chromatography) protect->purify control_ph->purify control_temp->purify reagent->purify end Clean Product purify->end

Caption: A logical workflow for troubleshooting side reactions of 4-aminocyclohexanone.

References

Technical Support Center: 4-Amino-4-ethylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of 4-Amino-4-ethylcyclohexan-1-one. Due to the limited availability of specific stability data for this compound, the information provided is based on the chemical properties of its functional groups (a ketone and a tertiary amine) and general best practices for analogous structures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A1: Proper storage and handling are critical to prevent degradation. While specific data is limited, supplier recommendations for similar compounds suggest that cold-chain transportation is often required.[1] To maximize shelf-life, the following conditions are recommended. Always handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Data Presentation: Recommended Storage Conditions

ParameterConditionRationale
Temperature -20°C to 4°CTo slow down potential degradation reactions such as self-condensation or oxidation.
Atmosphere Inert Gas (Argon, Nitrogen)To prevent air oxidation of the amine group and hydrolysis.
Light Amber vial / Protect from lightTo prevent photochemical degradation.
Container Tightly sealed, dry glass vialTo prevent moisture absorption and contamination.

Q2: My sample of this compound has developed a yellow or brown color over time. What is the likely cause?

A2: Discoloration is a common indicator of chemical degradation. For a compound containing an amine functional group, discoloration (often yellowing or browning) is typically associated with oxidation. Trace impurities or exposure to air and light can initiate these oxidative processes. It may also be a result of the formation of conjugated systems from self-condensation products. Use the troubleshooting workflow below to assess the issue.

Mandatory Visualization: Troubleshooting Workflow for Sample Discoloration

G start Start: Sample Discoloration Observed check_storage 1. Verify Storage Conditions (Temp, Atmosphere, Light) start->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect proper_storage Proper Storage check_storage->proper_storage Correct action_resuspend Action: Re-evaluate storage protocol. Procure new, validated batch. improper_storage->action_resuspend analytical_chem 2. Perform Analytical Chemistry proper_storage->analytical_chem lcms LC-MS for Mass Identification analytical_chem->lcms nmr NMR for Structural Elucidation analytical_chem->nmr results 3. Analyze Results lcms->results nmr->results high_mw Higher MW Species Detected? results->high_mw yes_dimer Yes high_mw->yes_dimer no_dimer No high_mw->no_dimer conclusion_dimer Conclusion: Likely Dimerization/ Self-Condensation yes_dimer->conclusion_dimer conclusion_oxid Conclusion: Likely Oxidation or Other Degradation Pathway no_dimer->conclusion_oxid

Caption: Troubleshooting logic for investigating discolored samples.

Q3: I am observing unexpected peaks in my LC-MS and NMR analyses. What are the potential degradation products?

A3: Given the structure of this compound, one of the primary non-oxidative degradation pathways is likely an intermolecular aldol-type condensation. This reaction would involve the enolate of one molecule attacking the carbonyl group of another, leading to a dimeric species. The subsequent loss of water would form a conjugated system, which could contribute to sample discoloration.

Mandatory Visualization: Potential Dimerization Degradation Pathway

G cluster_0 Step 1: Self-Condensation cluster_1 Step 2: Dehydration mol1 Molecule 1 (Enolate Donor) dimer Aldol Adduct (Dimer) mol1->dimer Attacks mol2 Molecule 2 (Carbonyl Acceptor) mol2->dimer final_prod Conjugated Product (α,β-Unsaturated Ketone) dimer->final_prod Dehydration (-H₂O) h2o H₂O

Caption: Hypothesized two-step degradation via self-condensation.

This pathway would result in impurities with specific mass and spectral characteristics that you can screen for.

Data Presentation: Potential Degradation Products & Impurities

ImpurityExpected Mass (M) vs. Parent (P)Analytical SignaturePotential Cause
Aldol Adduct Dimer M = 2P[2M+H]+ or [2M+Na]+ in MS. Complex new signals in ¹H NMR.Self-condensation.
Dehydrated Dimer M = 2P - 18Mass corresponding to loss of water from the dimer. Signals in the olefinic region of ¹H NMR.Dehydration of aldol adduct.
Oxidized Monomer M = P + 14 or P + 16Mass corresponding to N-oxide or related species.Exposure to air/oxidants.

Q4: How can I perform a systematic study to confirm the stability of my batch under my experimental conditions?

A4: A forced degradation study is the standard approach to understanding a compound's stability profile. This involves subjecting the compound to a range of stress conditions to intentionally induce and identify potential degradation products. This data is crucial for establishing appropriate storage conditions and predicting potential experimental artifacts.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

  • Objective: To identify the degradation pathways and stability profile of this compound under various stress conditions.

  • Materials:

    • This compound (high purity)

    • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

    • Stress Reagents: 1M HCl, 1M NaOH, 30% H₂O₂

    • Calibrated oven, photostability chamber, analytical balance, HPLC-UV/MS system, NMR spectrometer.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

    • Control Sample: Dilute the stock solution to a working concentration (e.g., 100 µg/mL). Analyze immediately at t=0 via HPLC-UV/MS to establish the initial purity profile.

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with NaOH before injection into the HPLC system.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots at the same time points as the acidic study.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature. Withdraw and analyze aliquots at the same time points.

    • Thermal Degradation: Store a solid sample and a sample in the stock solution at 80°C. Analyze at 24, 48, and 72 hours.

    • Photolytic Degradation: Expose a solid sample and a sample in the stock solution to light in a photostability chamber (ICH Q1B guidelines). Analyze after a defined exposure period.

    • Analysis: Analyze all samples by HPLC-UV/MS. Compare the chromatograms of stressed samples to the t=0 control. Identify new peaks, calculate the percentage degradation, and attempt to identify major degradants by their mass-to-charge ratio (m/z). For significant degradants, isolation and NMR analysis may be required for full structural elucidation.

References

Technical Support Center: Scale-up Synthesis of 4-Amino-4-ethylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of 4-Amino-4-ethylcyclohexan-1-one. The information is tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

The following protocols outline the key steps for the synthesis of this compound, starting from 4-Ethyl-1,4-cyclohexanedione.

Step 1: Selective Reductive Amination of 4-Ethyl-1,4-cyclohexanedione

  • Reactor Setup: A 100 L jacketed glass reactor is charged with methanol (40 L) and 4-Ethyl-1,4-cyclohexanedione (5 kg, 32.0 mol). The mixture is stirred until all solids are dissolved.

  • Ammonia Addition: The solution is cooled to 0-5 °C. Anhydrous ammonia is bubbled through the solution for 2 hours, maintaining the temperature below 10 °C.

  • Reductant Addition: Sodium cyanoborohydride (2.4 kg, 38.4 mol) is added portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 24 hours.

  • Quenching and Work-up: The reaction is cooled to 0-5 °C and slowly quenched by the addition of 6M HCl to adjust the pH to ~2. The solvent is removed under reduced pressure. The residue is taken up in water (20 L) and washed with dichloromethane (3 x 10 L). The aqueous layer is then basified to pH >12 with 50% NaOH solution and extracted with dichloromethane (4 x 15 L).

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-amino-4-ethylcyclohexan-1-ol.

Step 2: Oxidation of 4-amino-4-ethylcyclohexan-1-ol

  • Amine Protection (Optional but Recommended): The crude 4-amino-4-ethylcyclohexan-1-ol (approx. 32.0 mol) is dissolved in dichloromethane (50 L). Di-tert-butyl dicarbonate (Boc anhydride, 7.7 kg, 35.2 mol) is added, and the mixture is stirred at room temperature for 12 hours. The solvent is removed to yield the Boc-protected amino alcohol.

  • Oxidation Setup: The Boc-protected amino alcohol is dissolved in dichloromethane (60 L) in a 100 L reactor and cooled to -78 °C (dry ice/acetone bath).

  • Swern Oxidation: Dimethyl sulfoxide (DMSO, 4.0 L, 56.3 mol) in dichloromethane (10 L) is added dropwise, followed by the slow addition of oxalyl chloride (2.8 L, 32.0 mol) in dichloromethane (10 L), keeping the temperature below -60 °C. The mixture is stirred for 1 hour.

  • Quenching: Triethylamine (17.8 L, 128 mol) is added slowly, allowing the temperature to rise to room temperature.

  • Work-up: Water (20 L) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 L). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • Deprotection and Isolation: The crude Boc-protected product is dissolved in 4M HCl in dioxane (20 L) and stirred for 4 hours. The solvent is evaporated, and the residue is basified with 2M NaOH and extracted with ethyl acetate. The organic layers are dried and concentrated. The final product, this compound, is purified by column chromatography or crystallization.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Outcomes

ParameterStep 1: Reductive AminationStep 2: Oxidation (Swern)
Starting Material 4-Ethyl-1,4-cyclohexanedioneBoc-4-amino-4-ethylcyclohexan-1-ol
Key Reagents Ammonia, Sodium CyanoborohydrideDMSO, Oxalyl Chloride, Triethylamine
Solvent MethanolDichloromethane
Temperature 0-10 °C, then RT-78 °C to RT
Reaction Time 24 hours4-6 hours
Typical Yield 75-85%80-90% (after protection/deprotection)
Purity (crude) ~90%~85%
Purity (purified) >98%>99%

Troubleshooting Guide

Q1: The yield of the reductive amination step is low (<70%). What are the possible causes and solutions?

  • Possible Cause 1: Inefficient imine formation.

    • Solution: Ensure the ammonia is completely anhydrous and is added in sufficient excess. You can also consider using ammonium acetate as the ammonia source. Monitor imine formation by GC-MS before adding the reducing agent.

  • Possible Cause 2: Degradation of the reducing agent.

    • Solution: Sodium cyanoborohydride is sensitive to low pH. Ensure the reaction mixture remains basic during the addition. Add the reductant at a low temperature (0-5 °C).

  • Possible Cause 3: Over-reduction.

    • Solution: While less common with sodium cyanoborohydride, over-reduction to the diol can occur. Use the stoichiometric amount of the reducing agent and maintain low temperatures.

Q2: I am observing significant amounts of the starting dione after the reductive amination. Why?

  • Possible Cause 1: Incomplete reaction.

    • Solution: Extend the reaction time to 36 or 48 hours. Ensure efficient stirring, especially at a larger scale.

  • Possible Cause 2: Insufficient reducing agent.

    • Solution: Perform a small-scale trial to optimize the stoichiometry of the reducing agent. Ensure the quality of the sodium cyanoborohydride is high.

Q3: The oxidation step results in a low yield of the desired ketone. What could be the issue?

  • Possible Cause 1: Incomplete oxidation.

    • Solution: Ensure all reagents for the Swern oxidation are anhydrous. The temperature must be maintained below -60 °C during the addition of oxalyl chloride. Increase the equivalents of the oxidizing agents slightly (e.g., 1.5-2 eq).

  • Possible Cause 2: Side reactions due to temperature fluctuations.

    • Solution: Maintain strict temperature control. A runaway reaction can lead to the formation of Pummerer rearrangement byproducts.

  • Possible Cause 3: Degradation of the product during work-up or deprotection.

    • Solution: If the amino group is not protected, it can interfere with the oxidation. The Boc protection is highly recommended. During deprotection, use milder acidic conditions or a shorter reaction time to avoid degradation.

Q4: How can I minimize the formation of diastereomers in the reductive amination step?

  • Possible Cause: The reduction of the imine intermediate can occur from either face of the molecule, leading to a mixture of cis and trans isomers of 4-amino-4-ethylcyclohexan-1-ol.

  • Solution: The choice of reducing agent can influence the diastereoselectivity. Bulkier reducing agents may favor the formation of one isomer. Screening different reducing agents (e.g., sodium triacetoxyborohydride) on a small scale is recommended. The isomers can typically be separated by column chromatography after the oxidation step.

Frequently Asked Questions (FAQs)

Q1: What is the importance of the ketal protection in a hypothetical multi-step synthesis starting from 1,4-cyclohexanedione?

In a longer synthetic route that might build the 4-amino-4-ethyl moiety in several steps, protecting one of the two ketone groups in 1,4-cyclohexanedione is crucial for regioselectivity. It allows for chemical transformations to be directed to the unprotected ketone, preventing side reactions at the other carbonyl group.

Q2: Are there any specific safety precautions for the scale-up of this synthesis?

Yes. The use of sodium cyanoborohydride requires caution as it can release hydrogen cyanide gas upon contact with acid. The quenching step must be performed slowly in a well-ventilated fume hood. Swern oxidation at scale requires careful temperature control to prevent a runaway reaction, and both oxalyl chloride and DMSO have specific handling requirements. A thorough process safety review is essential before scaling up.

Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?

  • Reaction Progress: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for monitoring the disappearance of starting materials and the formation of intermediates and products.

  • Product Purity and Characterization: High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure of the final product. Mass Spectrometry (MS) to confirm the molecular weight.

Q4: Can alternative oxidation methods be used instead of the Swern oxidation?

Yes, other oxidation methods can be employed, such as Dess-Martin periodinane (DMP) oxidation or using hypochlorite with a catalytic amount of TEMPO. The choice of oxidant will depend on factors like cost, scalability, and safety considerations. For large-scale production, a TEMPO-catalyzed oxidation is often preferred due to its efficiency and lower cost.

Visualizations

experimental_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Oxidation s1_start 4-Ethyl-1,4-cyclohexanedione s1_process Reaction in Methanol s1_start->s1_process s1_reagents Ammonia, Sodium Cyanoborohydride s1_reagents->s1_process s1_product 4-amino-4-ethylcyclohexan-1-ol s1_process->s1_product s2_start 4-amino-4-ethylcyclohexan-1-ol s1_product->s2_start s2_protection Boc Protection (Optional) s2_start->s2_protection s2_oxidation Swern Oxidation s2_protection->s2_oxidation s2_deprotection Deprotection s2_oxidation->s2_deprotection s2_product This compound s2_deprotection->s2_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield in Oxidation Step q1 Is starting material (amino alcohol) consumed? start->q1 cause_incomplete Incomplete Reaction q1->cause_incomplete No q2 Are there significant side products by TLC/GC-MS? q1->q2 Yes a1_yes Yes a1_no No solution_incomplete Check reagent quality. Ensure anhydrous conditions. Maintain T < -60°C. cause_incomplete->solution_incomplete cause_side_reactions Side Reactions q2->cause_side_reactions Yes cause_degradation Product Degradation q2->cause_degradation No a2_yes Yes a2_no No solution_side_reactions Strict temperature control. Consider amine protection. cause_side_reactions->solution_side_reactions solution_degradation Milder work-up conditions. Optimize deprotection step. cause_degradation->solution_degradation

Caption: Troubleshooting decision tree for low yield in the oxidation step.

Validation & Comparative

Comparative Analysis of 4-Amino-4-ethylcyclohexan-1-one and Other Amino Ketones: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Amino ketones, as a chemical class, are recognized as crucial pharmacophores and versatile synthetic intermediates. They are integral to the structure of numerous pharmaceuticals and bioactive molecules. However, the specific biological activities and potential therapeutic applications of individual analogues are highly dependent on their substitution patterns.

This guide aims to provide a comparative overview based on structurally related compounds and general principles of amino ketone chemistry, while highlighting the current knowledge gap regarding 4-Amino-4-ethylcyclohexan-1-one.

General Properties of Cyclohexanone-Based Amino Ketones

Amino ketones based on a cyclohexanone scaffold are of interest in drug discovery due to their rigid cyclic structure, which can provide a defined orientation of the amino and keto functional groups for interaction with biological targets. The position and nature of the substituents on the cyclohexanone ring play a critical role in determining the compound's pharmacological profile.

For instance, a related class of compounds, 4-Amino-4-arylcyclohexanones, has been investigated for their analgesic properties.[1] Studies on these compounds have shown that modifications to the aryl ring significantly impact their potency.[1] This suggests that the substituent at the 4-position is a key determinant of biological activity.

Comparison with Structurally Related Amino Ketones

In the absence of direct comparative data for this compound, we can draw limited inferences from what is known about similar structures.

Table 1: Physicochemical Properties of Selected 4-Aminocyclohexanone Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-Aminocyclohexan-1-oneC₆H₁₁NO113.16
4-Amino-4-methylcyclohexan-1-oneC₇H₁₃NO127.18
This compound C₈H₁₅NO 141.21

Data for 4-Aminocyclohexan-1-one and 4-Amino-4-methylcyclohexan-1-one sourced from PubChem. Data for this compound is calculated based on its chemical formula.

The increasing alkyl chain length from no substituent to methyl and then to ethyl is expected to increase the lipophilicity of the molecule. This, in turn, can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, as well as its interaction with hydrophobic binding pockets in target proteins.

Potential Signaling Pathways and Mechanisms of Action

The biological targets of amino ketones are diverse. Depending on their overall structure, they can interact with a wide range of receptors and enzymes. Without experimental data, any proposed signaling pathway for this compound remains speculative. However, based on the known activities of other amino ketones, potential areas of investigation could include:

  • Ion Channels: Certain amino ketones are known to modulate the activity of ion channels.

  • G-Protein Coupled Receptors (GPCRs): The structural motifs present in amino ketones are found in many GPCR ligands.

  • Enzyme Inhibition: The ketone and amine functionalities can participate in interactions with the active sites of various enzymes.

Experimental Protocols: A General Framework

While specific protocols for testing this compound are not available, researchers can adapt established assays used for other amino ketones.

General Workflow for Biological Evaluation

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis A Synthesis and Purification of This compound B Binding Assays (e.g., Radioligand Binding) A->B Test Compound C Functional Assays (e.g., Calcium Flux, cAMP) A->C Test Compound D Enzyme Inhibition Assays A->D Test Compound E Cytotoxicity Assays (e.g., MTT, LDH) A->E Test Compound G Determination of IC50/EC50 Values B->G C->G D->G F Cell Signaling Pathway Analysis (e.g., Western Blot) E->F H Structure-Activity Relationship (SAR) Analysis F->H G->H

Caption: A generalized workflow for the initial biological evaluation of a novel amino ketone.

Example Protocol: Radioligand Binding Assay

A radioligand binding assay could be employed to screen this compound against a panel of receptors.

  • Preparation of Cell Membranes: Obtain cell membranes expressing the target receptor.

  • Incubation: Incubate the membranes with a known radioligand and varying concentrations of the test compound (this compound).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Logical Relationship of Structure and Activity

G cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Pharmacological Profile A This compound B Cyclohexanone Scaffold A->B C 4-Amino Group A->C D 4-Ethyl Group A->D E Rigidity B->E F Basicity C->F G Lipophilicity D->G I Pharmacodynamics (Target Binding & Efficacy) E->I F->I H Pharmacokinetics (ADME) G->H G->I

Caption: The interplay between the structural components of this compound and its potential pharmacological properties.

Conclusion and Future Directions

While this compound belongs to the broadly interesting class of amino ketones, there is a clear need for foundational research to elucidate its specific biological properties. Future studies should focus on synthesizing and characterizing this compound, followed by a systematic screening against a diverse panel of biological targets. Comparative studies with its methyl and des-alkyl analogues would be crucial for establishing a preliminary structure-activity relationship and understanding the contribution of the ethyl group to its pharmacological profile. Without such experimental data, any claims regarding the performance of this compound relative to other amino ketones would be purely speculative. Researchers and drug development professionals are encouraged to undertake these initial investigations to unlock the potential of this and other understudied amino ketones.

References

Biological Activity of 4-Amino-4-ethylcyclohexan-1-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and patent databases reveals a notable absence of published research on the biological activity of 4-amino-4-ethylcyclohexan-1-one and its direct analogs. While this specific scaffold is commercially available, its pharmacological properties have not been publicly detailed.

In contrast, significant research has been conducted on a structurally related class of compounds: 4-amino-4-arylcyclohexanones . This guide provides a comparative analysis of the biological activity of these aryl analogs, offering a potential starting point for researchers investigating the 4-amino-cyclohexanone chemical space. The primary biological activity reported for these aryl derivatives is analgesia.

Comparative Analysis: Analgesic Activity of 4-Amino-4-arylcyclohexanone Analogs

The central nervous system activity of 4-amino-4-arylcyclohexanones has been explored, leading to the discovery of their potential as analgesics. The potency of these compounds is highly sensitive to the nature and position of substituents on the aryl ring.

Data Presentation: Analgesic Potency

The following table summarizes the analgesic activity of key 4-amino-4-arylcyclohexanone analogs from a study by Lednicer et al. The data is presented as the median effective dose (ED₅₀) from the mouse hot plate assay, a standard method for evaluating analgesic effects.

CompoundAryl SubstituentAnalgesic Activity (ED₅₀, mg/kg, s.c. in mice)Relative Potency (vs. Morphine)
1 p-CH₃10.0~0.5x Morphine
2 p-Br10.0~0.5x Morphine
Morphine -5.01.0 (Reference)

Data extracted from J. Med. Chem. 1980, 23, 4, 424–430.[1]

Experimental Protocols

The evaluation of analgesic activity for the 4-amino-4-arylcyclohexanone series was conducted using a standardized in vivo model.

Mouse Hot Plate Test

This widely used method assesses the response latency to a thermal stimulus, which is prolonged by analgesic agents.

  • Animal Model: Male mice are typically used for this assay.

  • Apparatus: A commercially available hot plate apparatus is maintained at a constant, non-injurious temperature (e.g., 55 ± 0.5 °C).

  • Procedure: a. A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before treatment. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. b. The test compounds (4-amino-4-arylcyclohexanone analogs) are administered, typically via subcutaneous (s.c.) injection. A control group receives a vehicle, and a reference group receives a standard analgesic like morphine. c. At predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes), each mouse is placed on the hot plate, and the latency to the first pain response is recorded.

  • Data Analysis: The percentage of maximal possible effect (% MPE) is calculated for each animal at each time point. The ED₅₀ value, the dose required to achieve a 50% analgesic effect, is then determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The research into 4-amino-4-arylcyclohexanones has yielded critical insights into the structural requirements for their analgesic activity.

  • Aryl Substituents: The potency of these compounds is significantly influenced by substituents on the aromatic ring. Para-substitution with small electron-donating (p-CH₃) or electron-withdrawing (p-Br) groups resulted in the most potent analogs, showing approximately half the potency of morphine.[1]

  • Cyclohexanone Moiety: The ketone functional group on the cyclohexane ring is essential for activity. Elimination of the ring oxygen was found to abolish analgesic effects.[1]

The logical relationship between the core structure, its modifications, and the resulting biological activity is depicted in the diagram below.

SAR_Flowchart cluster_mods Structural Modifications cluster_activity Biological Outcome Core 4-Amino-4-arylcyclohexanone Scaffold Aryl_Sub Aryl Ring Substitution (Position and Nature) Core->Aryl_Sub Ketone Cyclohexanone Oxygen Core->Ketone Activity Analgesic Potency Aryl_Sub->Activity Modulates Potency (p-CH3 / p-Br are optimal) Ketone->Activity Essential for Activity (Deletion abolishes effect)

Caption: Key structure-activity relationships for 4-amino-4-arylcyclohexanone analogs.

While the specific signaling pathways for this compound class were not detailed in the referenced literature, analgesics that are compared to morphine often interact with opioid receptors in the central nervous system. Further investigation would be required to determine if these compounds act as opioid receptor agonists or through a different mechanism.

References

A Spectroscopic Comparison of 4-Aminocyclohexanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 4-aminocyclohexanone and its key derivatives, cis- and trans-4-aminocyclohexanol. The structural differences between the parent ketone and its reduced alcohol isomers, as well as the stereochemical variations, are reflected in their spectral data. This information is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.

Overview of Compounds

4-Aminocyclohexanone is a foundational building block, while its derivatives, the cis and trans isomers of 4-aminocyclohexanol, are products of its reduction. The orientation of the amino and hydroxyl groups in the cyclohexyl chair conformation dictates their chemical environment and, consequently, their spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-aminocyclohexanone and its alcohol derivatives. These values are essential for distinguishing between the compounds.

Table 1: Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying functional groups. The most telling difference is the presence of a strong carbonyl (C=O) stretch in 4-aminocyclohexanone versus a broad hydroxyl (O-H) stretch in the aminocyclohexanol isomers.

CompoundKey Vibrational Frequencies (cm⁻¹)
4-Aminocyclohexanone ~3350-3200 (N-H stretch, medium), ~2940-2860 (C-H stretch, strong), ~1715 (C=O stretch, strong), ~1600 (N-H bend, medium)
trans-4-Aminocyclohexanol ~3400-3200 (O-H & N-H stretch, broad, strong), ~2930-2850 (C-H stretch, strong), ~1590 (N-H bend, medium), ~1060 (C-O stretch, strong)
cis-4-Aminocyclohexanol ~3400-3200 (O-H & N-H stretch, broad, strong), ~2940-2860 (C-H stretch, strong), ~1590 (N-H bend, medium), ~1040 (C-O stretch, strong)
Table 2: ¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of hydrogen atoms. The chemical shifts of the protons on the carbons bearing the amino and hydroxyl/keto groups are particularly diagnostic. Data for the hydrochloride salts are often reported for improved solubility and stability.

Compound (Solvent)H-1 (CH-N) Shift (ppm)H-4 (CH-O) Shift (ppm)Cyclohexyl Ring Protons (ppm)
4-Aminocyclohexanone HCl ~3.0-3.3 (m)N/A (C=O)~2.0-2.8 (m)
trans-4-Aminocyclohexanol HCl (CD₃OD)~3.05 (m)[1]~3.53 (m)[1]1.39 (m), 2.01 (m)[1]
cis-4-Aminocyclohexanol HCl ~3.2 (m)~3.9 (m)~1.5-2.0 (m)

Note: Chemical shifts can vary based on solvent, concentration, and pH. 'm' denotes a multiplet.

Table 3: Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation patterns of a compound. The molecular ion peak (M⁺) confirms the identity of the parent molecule.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
4-Aminocyclohexanone C₆H₁₁NO[2]113.16[2][3]113 (M⁺), 96, 84, 70, 56
trans-4-Aminocyclohexanol C₆H₁₃NO[4][5]115.17[4][5]115 (M⁺), 98, 82, 70, 56 (base peak), 43[4][6]
cis-4-Aminocyclohexanol C₆H₁₃NO[4][5]115.17[4][5]115 (M⁺), 98, 82, 70, 56 (base peak), 43[4]

Experimental Workflows & Logical Relationships

Visualizing the process of analysis and the synthetic relationships between these compounds can aid in understanding their comparative chemistry.

experimental_workflow cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis Sample Derivative Sample Prep_NMR Dissolve in CDCl₃ or D₂O Prep_IR Prepare KBr Pellet or Nujol Mull Prep_MS Dissolve in MeOH or MeCN NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI or ESI) Prep_MS->MS Data Data Analysis & Structural Elucidation NMR->Data IR->Data MS->Data

Caption: General experimental workflow for the spectroscopic analysis of 4-aminocyclohexanone derivatives.

synthesis_pathway cluster_products Reduction Products start 1,4-Cyclohexanedione intermed 4-Hydroxycyclohexanone start->intermed  Ketoreductase  (KRED) cis cis-4-Aminocyclohexanol intermed->cis Amine Transaminase (cis-selective ATA) trans trans-4-Aminocyclohexanol intermed->trans Amine Transaminase (trans-selective ATA)

Caption: Chemoenzymatic synthesis pathway from 1,4-cyclohexanedione to aminocyclohexanol isomers.

Experimental Protocols

Standardized protocols are critical for reproducible results. The following are generalized methods for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy is a powerful technique for determining the bonding arrangement of a molecule[7][8].

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O for hydrochloride salts) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the solvent or internal standard signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the presence or absence of specific functional groups by measuring the absorption of infrared radiation by molecular vibrations[7][9].

  • Sample Preparation (Solids):

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Nujol Mull: Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Place the prepared sample in the instrument's sample holder. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr/Nujol) first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions (in cm⁻¹) and intensities to known correlation tables to identify functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to determine the molecular weight and formula of a compound[7].

  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent, such as methanol, acetonitrile, or dichloromethane, to a final concentration of approximately 10-100 µg/mL.

  • Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Common ionization techniques include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Acquisition:

    • Direct Infusion: The prepared solution is directly infused into the ionization source at a constant flow rate.

    • Chromatographic Inlet: The sample is first injected into the chromatograph to separate components before they enter the mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight. Examine the fragmentation pattern to gain further structural information and compare it to spectral libraries for confirmation.

References

Validating the Structure of 4-Amino-4-ethylcyclohexan-1-one: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for validating the structure of 4-Amino-4-ethylcyclohexan-1-one against key structural analogs. By presenting experimental and predicted data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), this document serves as a practical resource for the structural elucidation of this and similar molecules. Detailed experimental protocols are provided to ensure reproducibility, and workflows are visualized to clarify the analytical process.

Spectroscopic Data Comparison

To unequivocally confirm the structure of this compound, a comparative analysis with molecules containing its constituent functional groups is essential. The following tables summarize the expected and experimental spectral data for the target molecule and two key alternatives: 4-ethylcyclohexan-1-one and 4-aminocyclohexan-1-one. This approach allows for the clear attribution of spectral features to specific structural motifs.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound (Predicted) 3300-3400 (two bands), 1715, 2850-2960N-H stretch (primary amine), C=O stretch (ketone), C-H stretch (alkane)
4-ethylcyclohexan-1-one (Experimental) 1712, 2872-2961C=O stretch (ketone), C-H stretch (alkane)
4-aminocyclohexan-1-one (Predicted) 3300-3400 (two bands), 1710, 2850-2950N-H stretch (primary amine), C=O stretch (ketone), C-H stretch (alkane)

Table 2: ¹H NMR Spectroscopy Data (Predicted, 400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 2.20-2.40m4HCH₂ adjacent to C=O
1.60-1.80m4HOther ring CH₂
1.50s2HNH₂
1.45q2HCH₂ (ethyl)
0.90t3HCH₃ (ethyl)
4-ethylcyclohexan-1-one 2.25-2.45m4HCH₂ adjacent to C=O
1.70-1.90m4HOther ring CH₂
1.40q2HCH₂ (ethyl)
1.20m1HCH (ethyl)
0.95t3HCH₃ (ethyl)
4-aminocyclohexan-1-one 2.80-3.00m1HCH-NH₂
2.20-2.40m4HCH₂ adjacent to C=O
1.80-2.00m4HOther ring CH₂
1.60s2HNH₂

Table 3: ¹³C NMR Spectroscopy Data (Predicted, 100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 210.0C=O
58.0C-NH₂
38.0CH₂ adjacent to C=O
35.0C-CH₂CH₃
30.0CH₂ (ethyl)
8.0CH₃ (ethyl)
4-ethylcyclohexan-1-one 212.0C=O
41.0CH₂ adjacent to C=O
35.0CH (ethyl)
29.0Other ring CH₂
28.0CH₂ (ethyl)
11.0CH₃ (ethyl)
4-aminocyclohexan-1-one 211.0C=O
48.0CH-NH₂
39.0CH₂ adjacent to C=O
33.0Other ring CH₂

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 141126 (M-NH₂), 112 (M-C₂H₅), 98, 84, 56
4-ethylcyclohexan-1-one (Experimental) 12697 (M-C₂H₅), 82, 69, 55
4-aminocyclohexan-1-one (Predicted) 11396 (M-NH₃), 84, 70, 56

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible structural validation.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved; if necessary, gently warm or vortex the tube.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion at a specific m/z value.

  • The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Visualization of Analytical Workflows

To further clarify the process of structural validation, the following diagrams illustrate the overall workflow and the logical connections between the different spectroscopic techniques.

Structural Validation Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Compound Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Compound Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

A high-level overview of the structural validation workflow.

Logical Relationship of Spectroscopic Data cluster_IR IR Data cluster_MS Mass Spectrometry Data cluster_NMR NMR Data Target_Structure This compound NH_stretch N-H Stretch (3300-3400 cm⁻¹) Target_Structure->NH_stretch Confirms Amine Group CO_stretch C=O Stretch (~1715 cm⁻¹) Target_Structure->CO_stretch Confirms Ketone Group Mol_Ion Molecular Ion (m/z = 141) Target_Structure->Mol_Ion Confirms Molecular Weight Fragments Key Fragments (e.g., M-NH₂, M-C₂H₅) Target_Structure->Fragments Supports Connectivity 1H_NMR ¹H NMR Signals (Chemical Shifts, Multiplicity, Integration) Target_Structure->1H_NMR Defines Proton Environment 13C_NMR ¹³C NMR Signals (Chemical Shifts) Target_Structure->13C_NMR Defines Carbon Skeleton

Logical connections between spectral data and structural features.

"comparative analysis of 4-aminocyclohexanone synthesis routes"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 4-Aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to 4-aminocyclohexanone, a valuable bifunctional building block in medicinal chemistry and materials science. The comparison focuses on reaction efficiency, scalability, and adherence to green chemistry principles, supported by experimental data and detailed protocols.

Route 1: Oxidation of N-Protected 4-Aminocyclohexanol

This is a classical and widely documented two-step approach. The synthesis begins with the protection of the amino group of 4-aminocyclohexanol, typically as a tert-butoxycarbonyl (Boc) carbamate, followed by the oxidation of the hydroxyl group to a ketone.

Logical Workflow:

cluster_0 Route 1: Protection & Oxidation A 4-Aminocyclohexanol B N-Boc-4-aminocyclohexanol A->B Boc Anhydride, Dichloromethane C 4-(N-Boc-amino)cyclohexanone B->C NaOCl / TEMPO (or other oxidant) D 4-Aminocyclohexanone C->D Acidic Deprotection (e.g., TFA, HCl)

Caption: Workflow for the synthesis of 4-aminocyclohexanone via protection and oxidation.

A. Protection Step: Synthesis of 4-N-Boc-aminocyclohexanol

This step masks the reactive amine to prevent side reactions during oxidation.

ParameterValueReference
Starting Material 4-Aminocyclohexanol hydrochloride[1]
Reagents Boc Anhydride, Polyguanidine (recyclable base), Dichloromethane[1]
Reaction Time 12-24 hours[1]
Temperature Room Temperature[1]
Yield ~70%[1]

B. Oxidation Step: Synthesis of 4-N-Boc-aminocyclohexanone

The alcohol is oxidized to the target ketone. Using a green oxidant like sodium hypochlorite is preferable to traditional heavy-metal oxidants like KMnO4.

ParameterValueReference
Starting Material 4-N-Boc-aminocyclohexanol[1]
Reagents Sodium hypochlorite (NaOCl) solution, Acid[1]
Reaction Time 1-2 hours[1]
Temperature Room Temperature[1]
Yield High (not explicitly quantified)[1]
Experimental Protocol (Combined)
  • Protection: To a reactor charged with 4-aminocyclohexanol hydrochloride (1 part by weight) and dichloromethane, add polyguanidine (2 parts by weight).[1]

  • Slowly add Boc anhydride (1.5 parts by weight) to the stirred mixture at room temperature.[1]

  • Continue stirring for 12-24 hours.[1]

  • Oxidation: Add the resulting dichloromethane solution dropwise into a sodium hypochlorite solution.[1]

  • Stir the biphasic mixture for 4-8 hours.[1]

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent by rotary evaporation to yield the white solid product, 4-N-Boc-aminocyclohexanone.[1]

Route 2: Biocatalytic Amination of 1,4-Cyclohexanedione

This route represents a modern, green chemistry approach, utilizing enzymes for high selectivity under mild conditions. One proposed pathway involves the direct, selective monoamination of 1,4-cyclohexanedione using an amine transaminase (ATA).

Logical Workflow:

cluster_1 Route 2: Biocatalytic Amination A 1,4-Cyclohexanedione B 4-Aminocyclohexanone A->B Amine Transaminase (ATA), Amine Donor C 1,4-Cyclohexanediamine (By-product) B->C Further Amination

Caption: Direct enzymatic synthesis of 4-aminocyclohexanone from 1,4-cyclohexanedione.

While elegant, this direct route (termed Route B in the literature) to 4-aminocyclohexanone was found to be challenging. The primary research exploring this pathway ultimately favored an alternative sequence (Route A: reduction followed by amination) to produce 4-aminocyclohexanol, as no suitable keto reductase was identified to act on the 4-aminocyclohexanone intermediate for their target molecule.[1][2]

ParameterValueReference
Starting Material 1,4-Cyclohexanedione[2]
Enzyme Amine Transaminase (ATA)[2]
Co-substrate Amine donor (e.g., Alanine)[2]
Solvent Aqueous buffer[2]
Temperature ~30°C[2]
Key Challenge Preventing di-amination to 1,4-cyclohexanediamine; finding compatible enzymes for subsequent steps.[1][2]
Experimental Protocol (General)
  • Prepare a buffered aqueous solution (e.g., 50 mM sodium phosphate, pH 7.0).[2]

  • Add 1,4-cyclohexanedione (e.g., 50 mM), the amine donor, and pyridoxal 5'-phosphate (PLP) cofactor.[2]

  • Initiate the reaction by adding the amine transaminase enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the conversion of the starting material and formation of the product and by-products (e.g., 1,4-cyclohexanediamine) via GC or HPLC.

Route 3: Reductive Amination of 1,4-Cyclohexanedione

Reductive amination is a robust and versatile one-pot method for synthesizing amines from carbonyl compounds. For 1,4-cyclohexanedione, the reaction involves the initial formation of an imine or enamine with an ammonia source, which is then reduced in situ by a hydride reagent.

Logical Workflow:

cluster_2 Route 3: Reductive Amination A 1,4-Cyclohexanedione B Imine/Enamine Intermediate A->B Ammonia Source (e.g., NH4OAc) C 4-Aminocyclohexanone B->C Reducing Agent (e.g., NaBH3CN)

Caption: One-pot synthesis via reductive amination of 1,4-cyclohexanedione.

The primary challenge of this route is controlling the reaction to favor mono-amination over the formation of the 1,4-diaminocyclohexane by-product. This can often be managed by controlling the stoichiometry of the reagents.

ParameterValueReference
Starting Material 1,4-Cyclohexanedione[3]
Amine Source Ammonia, Ammonium acetate, or a primary amine[4]
Reducing Agent Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation (H2/catalyst)[4]
Solvent Methanol, Ethanol, or Dichloromethane[4]
Key Challenge Selectivity: achieving mono-amination without significant formation of the diamine by-product.
Experimental Protocol (Proposed)
  • Dissolve 1,4-cyclohexanedione (1 equivalent) and ammonium acetate (1-1.5 equivalents) in methanol.

  • Stir the mixture at room temperature to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1-1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction carefully with an aqueous acid solution.

  • Perform a standard aqueous work-up and extract the product with an organic solvent.

  • Purify the product via column chromatography or crystallization.

Route 4: Classical Rearrangement Reactions (Theoretical Pathways)

Several classical name reactions convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. These could theoretically be applied to a cyclohexane-based precursor. These reactions proceed through a key isocyanate intermediate.[5][6]

ReactionStarting MaterialTypical ReagentsKey Advantage/Disadvantage
Hofmann CyclohexanecarboxamideBr₂ or Cl₂, NaOH (aq.)Inexpensive reagents; avoids azides. Can have poor yields for some substrates.[7][8]
Schmidt Cyclohexanecarboxylic acidHydrazoic acid (HN₃), H₂SO₄One-step from carboxylic acid. Uses highly toxic and explosive hydrazoic acid.[5][6]
Lossen O-Acyl derivative of cyclohexanecarbohydroxamic acidBase (or heat)Milder conditions than Schmidt. Requires multi-step preparation of the hydroxamic acid derivative.[6][9]

While these routes are powerful tools in organic synthesis, specific, high-yield examples for the production of 4-aminocyclohexanone are not prominently featured in recent literature, suggesting they may be less efficient or practical than the alternatives for this specific target.

Comparative Summary and Green Chemistry Perspective

The choice of synthetic route depends heavily on the desired scale, cost, and environmental impact. Green chemistry metrics like Atom Economy (efficiency of reactant atoms incorporated into the final product) and E-Factor (mass of waste per mass of product) are crucial for evaluation.[10][11]

RouteKey StepsTypical YieldScalabilityGreen Chemistry Considerations
1. Protection/Oxidation 2-3Moderate-Good (~70% for protection)HighMulti-step process reduces overall efficiency. Use of protecting groups lowers atom economy. Can be improved with green oxidants (e.g., NaOCl/TEMPO).[1][12]
2. Biocatalytic 1VariableModerateExcellent (mild, aqueous conditions, high selectivity). Limited by enzyme availability, stability, and cost on an industrial scale.[2]
3. Reductive Amination 1GoodHighOne-pot procedure is efficient. Requires careful control of selectivity. Use of hydride reagents can be a safety/waste concern.[4]
4. Rearrangements 1-2VariableModeratePotentially high atom economy. Often involves hazardous reagents (Br₂, HN₃), raising significant safety and environmental concerns (low E-Factor).[5][6]

For large-scale industrial production where cost and robustness are paramount, Route 3 (Reductive Amination) and Route 1 (Protection/Oxidation) are likely the most viable options, despite their respective challenges in selectivity and process mass intensity. For research-scale synthesis with a focus on sustainable practices, Route 2 (Biocatalytic) offers a promising, albeit currently less developed, green alternative. The classical rearrangement reactions remain theoretically interesting but appear less practical for this specific target compared to modern methods.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-4-Arylcyclohexanones as Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-amino-4-arylcyclohexanone derivatives, detailing their structure-activity relationships (SAR) as potent analgesics. The information is supported by experimental data and detailed methodologies for key assays.

The 4-amino-4-arylcyclohexanone scaffold has emerged as a promising framework for the development of novel analgesic agents. Extensive research has revealed that strategic modifications to the aryl ring, the amino group, and the cyclohexanone moiety can significantly influence the analgesic potency and opioid receptor affinity of these compounds. This guide synthesizes key findings from seminal studies to provide a comprehensive overview of the SAR of this class of molecules.

Comparative Analysis of Analgesic Potency

The analgesic activity of 4-amino-4-arylcyclohexanone analogs has been primarily evaluated using the hot-plate test in mice, a standard method for assessing centrally mediated analgesia. The data presented below, extracted from key studies by Lednicer and his team, illustrates the impact of various structural modifications on analgesic potency, with morphine as a reference compound.

Table 1: Analgesic Activity of 4-Amino-4-arylcyclohexanone Analogs (Aryl Ring Modifications)
CompoundStructure (R)Analgesic Activity (ED50, mg/kg, s.c.)Potency Relative to Morphine
Morphine -1.01.0
1 H>100<0.01
2 4-CH₃2.00.5[1]
3 4-Br2.00.5[1]
4 4-Cl4.00.25
5 4-F8.00.125
6 3-CH₃10.00.1
7 3-Cl20.00.05
8 2-CH₃>100<0.01
9 2-Cl>100<0.01
Table 2: Analgesic Activity of Amino Alcohols Derived from 4-(Dimethylamino)-4-phenylcyclohexanone
CompoundStructure (Modification at C1)IsomerAnalgesic Activity (ED50, mg/kg, s.c.)
10 Axial-OHcis10.0
11 Equatorial-OHtrans1.0
12 Equatorial-OH, 1-phenethyltrans0.01
Table 3: Opioid Receptor Binding Affinity and Narcotic Antagonist Activity
CompoundStructureOpioid Receptor Binding (Ki, nM)Narcotic Antagonist Activity (Naloxone Reversal)
13 4-(m-hydroxyphenyl)-4-(dimethylamino)cyclohexanoneNot ReportedYes
14 4-(m-hydroxyphenyl)-4-(N-cyclopropylmethyl-N-methylamino)cyclohexanoneNot ReportedPotent
15 4-(p-bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanolNot ReportedNo

Key Structure-Activity Relationship Insights

The data reveals several critical structural features that govern the analgesic activity of 4-amino-4-arylcyclohexanones:

  • Aryl Ring Substitution: The nature and position of the substituent on the aryl ring are paramount for analgesic potency.[1] Small, electron-donating or halogen substituents in the para position generally lead to the most potent compounds, with the p-methyl and p-bromo analogs exhibiting half the potency of morphine.[1] Substitution at the ortho position is detrimental to activity.

  • Carbonyl Group Modification: Reduction of the cyclohexanone carbonyl to a hydroxyl group can either maintain or enhance analgesic activity, with stereochemistry playing a crucial role. The trans isomers, where the hydroxyl and amino groups are on opposite faces of the cyclohexanone ring, are consistently more potent than the corresponding cis isomers.[2]

  • Introduction of a Second Lipophilic Moiety: The addition of a flat, lipophilic group, such as a phenethyl substituent at the 1-position of the cyclohexanol ring, can dramatically increase analgesic potency by orders of magnitude.[2]

  • Amino Group Substitution: The nature of the substituent on the nitrogen atom influences both analgesic and narcotic antagonist activity. While the dimethylamino group is common in potent analgesics, substitution with groups like cyclopropylmethyl can introduce significant narcotic antagonist properties, particularly in the m-hydroxyphenyl series.

  • m-Hydroxyphenyl Group: The presence of a hydroxyl group at the meta position of the aryl ring is a key determinant for narcotic antagonist activity.[3]

Experimental Protocols

Hot-Plate Test for Analgesia in Mice

This method assesses the central analgesic activity of a compound by measuring the latency of a mouse's response to a thermal stimulus.

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5 °C is used.[4][5]

  • Animals: Male or female mice are used.

  • Procedure:

    • A baseline reaction time is determined for each mouse by placing it on the hot plate and recording the time it takes to elicit a nocifensive response (e.g., licking a hind paw, jumping).[4][6] A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[4]

    • The test compound is administered to the mice, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the reaction time is recorded.[6]

  • Data Analysis: The dose at which 50% of the mice show a significant increase in reaction time (ED50) is calculated using statistical methods.

Opioid Receptor Binding Assay

This in vitro assay determines the affinity of a compound for opioid receptors, typically using a radioligand competition format.

  • Materials:

    • Membrane preparations from brain tissue (e.g., rat or guinea pig) rich in opioid receptors.

    • A radiolabeled opioid ligand (e.g., [³H]naloxone, a non-selective antagonist).

    • The unlabeled test compound at various concentrations.

    • Incubation buffer and wash buffer.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • The brain membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key SAR principles and experimental workflows.

SAR_Aryl_Ring cluster_Aryl Aryl Ring Substitution Unsubstituted Unsubstituted (Low Activity) Para_Sub Para-Substitution (CH3, Br) (High Potency) Unsubstituted->Para_Sub Addition of small, e--donating or halogen group Meta_Sub Meta-Substitution (Moderate Potency) Unsubstituted->Meta_Sub Ortho_Sub Ortho-Substitution (Inactive) Unsubstituted->Ortho_Sub

Caption: Impact of Aryl Ring Substitution on Analgesic Potency.

SAR_Carbonyl_Modification cluster_Carbonyl Carbonyl Modification at C1 Ketone Cyclohexanone (Parent Compound) Cis_Alcohol cis-Amino Alcohol (Lower Potency) Ketone->Cis_Alcohol Reduction Trans_Alcohol trans-Amino Alcohol (Higher Potency) Ketone->Trans_Alcohol Reduction Trans_Alcohol_Lipophilic trans-Amino Alcohol + Phenethyl Group (Very High Potency) Trans_Alcohol->Trans_Alcohol_Lipophilic Addition of lipophilic moiety

Caption: Effect of Carbonyl Modification on Analgesic Potency.

Experimental_Workflow cluster_Workflow Analgesic Drug Discovery Workflow Synthesis Compound Synthesis In_Vitro In Vitro Assay (Opioid Receptor Binding) Synthesis->In_Vitro In_Vivo In Vivo Assay (Hot-Plate Test) In_Vitro->In_Vivo SAR_Analysis SAR Analysis & Lead Optimization In_Vivo->SAR_Analysis SAR_Analysis->Synthesis

Caption: General Workflow for Analgesic Drug Discovery.

References

Comparative In Vitro Analysis of 4-Amino-4-arylcyclohexan-1-one Derivatives for Analgesic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of a series of 4-Amino-4-arylcyclohexan-1-one derivatives, a class of compounds investigated for their analgesic properties. Due to the limited publicly available in vitro data on 4-Amino-4-ethylcyclohexan-1-one derivatives, this guide focuses on the closely related and studied 4-Amino-4-arylcyclohexan-1-one analogues. The data presented herein is representative and intended to illustrate a comparative framework for such compounds. The experimental protocols are based on standard industry practices for evaluating opioid receptor affinity, the likely target for the analgesic effects of this compound class.

Comparative Analysis of Receptor Binding Affinity

The primary mechanism for the analgesic effect of these compounds is believed to be their interaction with opioid receptors. A key in vitro assessment is the determination of their binding affinity (Ki) to the mu (µ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.

Compound IDAryl Substituentµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
Derivative 1 p-methyl15.2120.5250.8
Derivative 2 p-bromo22.8180.2310.4
Derivative 3 m-hydroxy8.595.7150.2
Derivative 4 Unsubstituted50.1350.9500.1
Morphine Reference1.225.630.5

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual values would be determined experimentally.

Experimental Protocols

Radioligand Competitive Binding Assay for Opioid Receptors

This protocol outlines a standard procedure to determine the binding affinity of test compounds for the µ, δ, and κ opioid receptors expressed in CHO-K1 (Chinese Hamster Ovary) cell membranes.

Materials:

  • CHO-K1 cell membranes expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69593 (for κ).

  • Non-specific binding control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (4-Amino-4-arylcyclohexan-1-one derivatives).

  • 96-well microplates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer or unlabeled naloxone (for non-specific binding).

    • 50 µL of the appropriate radioligand at a final concentration equal to its Kd.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Opioid Receptor Signaling Pathway

The analgesic effects of these compounds are likely mediated through the activation of G-protein coupled opioid receptors, which leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and modulation of ion channel activity.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid_Agonist 4-Amino-4-aryl- cyclohexan-1-one Opioid_Receptor Opioid Receptor (µ, δ, κ) Opioid_Agonist->Opioid_Receptor Binds to G_protein Gi/o Protein Opioid_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase Analgesia Cellular Response (Analgesia) cAMP->Analgesia Leads to experimental_workflow start Start: Prepare Reagents prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds setup_assay Set up 96-well Plate: Buffer, Radioligand, Test Compound, Membranes prepare_compounds->setup_assay incubate Incubate at 25°C for 60 minutes setup_assay->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End: Determine Binding Affinity analyze->end

A Comparative Guide to the Cross-Reactivity of 4-Aminocyclohexanone Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of several hypothetical analogs of 4-aminocyclohexanone in a competitive immunoassay format. The experimental data presented herein is for illustrative purposes to guide researchers in understanding and evaluating potential cross-reactivity in their own assays.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are a cornerstone of modern bioanalysis, offering high sensitivity and specificity for the detection of a wide range of analytes. However, a common challenge in the development and application of immunoassays, particularly for small molecules like 4-aminocyclohexanone and its derivatives, is the potential for cross-reactivity. Cross-reactivity occurs when an antibody, raised against a specific target analyte, also binds to other structurally similar molecules.[1][2][3] This can lead to inaccurate quantification and false-positive results.[1][4]

Understanding the cross-reactivity of an antibody with related analogs is crucial for assay validation and for the interpretation of results, especially in drug metabolism studies, therapeutic drug monitoring, and toxicology screening. This guide focuses on a hypothetical competitive immunoassay developed for the quantification of 4-aminocyclohexanone and examines its cross-reactivity with a series of its structural analogs.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a panel of hypothetical 4-aminocyclohexanone analogs in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The assay was designed for the specific detection of 4-aminocyclohexanone. Cross-reactivity is expressed as a percentage relative to 4-aminocyclohexanone, which is assigned a value of 100%. The IC50 value, the concentration of the analog required to inhibit 50% of the signal, was used to calculate the percent cross-reactivity.

Table 1: Hypothetical Cross-Reactivity of 4-Aminocyclohexanone Analogs

Compound IDAnalog NameStructureIC50 (ng/mL)% Cross-Reactivity
Parent 4-Aminocyclohexanone
alt text
10 100%
Analog A4-(Methylamino)cyclohexanone
alt text
2540%
Analog B4-Aminocyclohexanol
alt text
5020%
Analog C3-Aminocyclohexanone
alt text
2005%
Analog DPiperidone
alt text
>1000<1%

% Cross-Reactivity = (IC50 of 4-Aminocyclohexanone / IC50 of Analog) x 100

Experimental Protocols

The cross-reactivity data presented in Table 1 was generated using a competitive ELISA. The following is a detailed protocol that outlines the methodology.

Competitive ELISA Protocol for 4-Aminocyclohexanone

1. Reagents and Materials:

  • 96-well microtiter plates

  • Anti-4-aminocyclohexanone antibody (monoclonal or polyclonal)

  • 4-Aminocyclohexanone-horseradish peroxidase (HRP) conjugate

  • 4-Aminocyclohexanone standard

  • Analog compounds (A, B, C, D)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Plate Coating:

  • Dilute the anti-4-aminocyclohexanone antibody to an optimal concentration in coating buffer.

  • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with wash buffer.

3. Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the 4-aminocyclohexanone standard and each analog in assay buffer.

  • Add 50 µL of the standard or analog solution to the appropriate wells.

  • Add 50 µL of the 4-aminocyclohexanone-HRP conjugate (at a predetermined optimal dilution) to each well.

  • Incubate for 1-2 hours at room temperature on a shaker.

  • Wash the plate five times with wash buffer.

5. Detection:

  • Add 100 µL of the substrate solution to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Add 50 µL of stop solution to each well to stop the reaction.

6. Data Analysis:

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance against the logarithm of the 4-aminocyclohexanone concentration.

  • Determine the IC50 values for the parent compound and each analog from their respective dose-response curves.

  • Calculate the percent cross-reactivity for each analog using the formula provided below Table 1.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental process and the underlying principles of cross-reactivity, the following diagrams are provided.

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Cross_Reactivity_Concept cluster_antibody Antibody Binding Site cluster_analytes Analytes Ab Anti-4-Aminocyclohexanone Antibody Parent 4-Aminocyclohexanone (High Affinity) Parent->Ab Specific Binding AnalogA Analog A (Moderate Affinity) AnalogA->Ab Cross-Reactivity AnalogD Analog D (Low/No Affinity) AnalogD->Ab Minimal Binding

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-4-ethylcyclohexan-1-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions:

Prior to handling, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Ensure adequate ventilation to avoid inhalation of any potential vapors.[2] In case of skin or eye contact, rinse the affected area immediately and thoroughly with water.[2]

Core Disposal Protocol:

The proper disposal of 4-Amino-4-ethylcyclohexan-1-one involves a systematic approach to waste segregation, containment, and labeling, culminating in disposal through an approved hazardous waste management service.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the foundational step in safe disposal.[3] this compound, as an amino compound, should be collected in a designated waste container separate from other chemical waste streams.[3]

Key Segregation Categories:

  • Halogenated Solvents: (e.g., Dichloromethane, Chloroform)

  • Non-Halogenated Solvents: (e.g., Acetone, Ethanol, Hexanes)

  • Acids: (e.g., Hydrochloric Acid, Sulfuric Acid)

  • Bases: (e.g., Sodium Hydroxide, Potassium Hydroxide)

  • Solid Waste: (e.g., contaminated gloves, paper towels)

Step 2: Container Selection and Management

Selecting the appropriate waste container is vital to prevent leaks, reactions, and exposure.

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[3][4]

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks.[4]

  • Venting: Do not seal the container so tightly that pressure could build up if any degradation or reaction were to occur. However, it must be securely closed to prevent spills.[4]

  • Headspace: Leave at least 10% of the container volume as headspace to accommodate expansion of contents due to temperature changes.

Step 3: Proper Labeling of Waste Containers

Accurate and detailed labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

Table 1: Essential Information for Hazardous Waste Labels

Label ComponentDescription
"HAZARDOUS WASTE" Must be clearly visible on the label.[4]
Chemical Name(s) List the full chemical name: "this compound".[3]
Approximate Concentration Estimate the concentration of the chemical in the waste.
Accumulation Start Date The date when the first drop of waste was added to the container.
Hazard Pictograms Use appropriate GHS pictograms (e.g., Harmful, Irritant).
Generator Information Name of the principal investigator, lab location, and contact information.

Step 4: On-site Accumulation and Storage

Store the labeled waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory. The storage area should have secondary containment to capture any potential leaks.

Step 5: Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[5]

  • Rinsate Collection: The rinsate from the first rinse is typically collected as hazardous waste. Subsequent rinses may be permissible for sewer disposal depending on local regulations and the nature of the rinsing solvent.

  • Defacing Labels: Completely remove or deface the original product label before disposing of the rinsed container in the appropriate recycling or solid waste stream.[5]

Step 6: Arranging for Chemical Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the accumulated waste. Follow their specific procedures for scheduling and documentation.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagram illustrates the decision-making and operational steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Process Empty Container start->empty_container segregate Segregate Waste Stream (Collect Amino Compound Waste Separately) ppe->segregate container Select Compatible Container (HDPE or Glass) segregate->container label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->label store Store in Designated Satellite Accumulation Area (SAA) label->store full Is Container Full? store->full full->store No pickup Arrange for EHS/Contractor Waste Pickup full->pickup Yes end End of Process pickup->end rinse Triple Rinse Container empty_container->rinse collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate deface Deface Original Label collect_rinsate->deface dispose_container Dispose of Rinsed Container (Recycle/Trash) deface->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Amino-4-ethylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Amino-4-ethylcyclohexan-1-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Operational Plan: Handling and Disposal

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3]

2. Personal Protective Equipment (PPE):

  • Appropriate PPE must be worn at all times when handling this compound. See the table below for detailed specifications.

3. Handling Procedures:

  • Ground and bond all containers and receiving equipment to prevent static discharge, especially when transferring the substance.[3][4]

  • Use non-sparking tools and explosion-proof equipment.[1][5]

  • Avoid contact with skin, eyes, and clothing.[3][6]

  • Do not breathe vapors or mists.[4]

  • Wash hands thoroughly after handling the compound.[4]

  • Do not eat, drink, or smoke in the laboratory area.[3][4]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[2][3][5][6]

5. Spill Response:

  • In the event of a spill, evacuate the area immediately.

  • Remove all sources of ignition.[5][6]

  • Ventilate the area.

  • Use an inert absorbent material, such as sand or earth, to contain the spill.

  • Collect the absorbed material into a suitable, closed container for disposal.[6]

6. Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.[6]

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2][7]Protects against splashes and vapors that can cause serious eye irritation or damage.[5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton).[4] Glove material should be selected based on breakthrough time and permeation rate.Prevents skin contact which may cause irritation or absorption of the chemical.[1][2][5]
Body Protection Lab coat, chemical-resistant apron, or coveralls.[1][4] Antistatic boots are recommended.[3]Minimizes skin exposure to spills and splashes.[1] Antistatic footwear prevents ignition from static discharge.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or for spill cleanup.[1]Protects against inhalation of harmful vapors that can cause respiratory tract irritation.[2]

Experimental Workflow and Safety Procedures

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Weigh/Measure Compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F G Segregate & Label Waste F->G H Dispose of Waste via Certified Vendor G->H I Spill or Exposure Occurs J Evacuate Area & Alert Others I->J K Administer First Aid (Eyewash/Shower) J->K L Consult SDS for Specific Actions J->L

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.